2,3-Dibromoanthracene-9,10-dione
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQBTCMRZKCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565498 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-68-1 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide on 2,3-Dibromoanthracene-9,10-dione (CAS 633-68-1)
For: Researchers, Scientists, and Drug Development Professionals
Subject: An In-depth Analysis of the Properties, Applications, and Synthesis of 2,3-Dibromoanthracene-9,10-dione
This technical guide provides a detailed overview of this compound (CAS Number 633-68-1), a significant chemical intermediate. The document consolidates available data on its physicochemical properties, outlines its primary applications in research and materials science, and presents a generalized experimental workflow for its synthesis.
Core Physicochemical Properties
This compound, also known as 2,3-Dibromoanthraquinone, is a halogenated aromatic ketone.[1][2] Its structural characteristics make it a valuable precursor in various chemical syntheses. The key quantitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 633-68-1 | [1][2] |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1][2][3] |
| Molecular Weight | 366.00 g/mol | [1] |
| Exact Mass | 363.873444 u | [1] |
| Appearance | Light yellow to brown solid | [2] |
| Melting Point | 278-279 °C | [1][2] |
| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Flash Point | 172.2 ± 15.3 °C | [1] |
| Refractive Index | 1.701 | [1] |
| Storage Temperature | 2-8°C | [2] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3 | 4.79 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general synthesis can be conceptualized based on standard bromination reactions of aromatic compounds. A plausible workflow involves the direct bromination of anthracene-9,10-dione (anthraquinone) or a multi-step process starting from anthracene.
A generalized experimental workflow for the synthesis of a dibromo-anthraquinone derivative is outlined below. This process illustrates the typical steps involved, from starting materials to the purified final product.
Caption: A generalized workflow for the synthesis of this compound.
Methodology Details:
A typical synthesis, adapted from procedures for related compounds like 9,10-dibromoanthracene, would involve the following steps:
-
Reaction Setup: A suspension of the starting material (e.g., anthracene or anthraquinone) is prepared in a suitable solvent like carbon tetrachloride in a flask equipped with a stirrer and reflux condenser.[4]
-
Bromination: A brominating agent, such as elemental bromine, is added slowly to the mixture while stirring vigorously. The reaction is often carried out at a controlled temperature.[4][5]
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration.[4][5]
-
Purification: The crude product is washed with a solvent to remove unreacted starting materials and byproducts. Further purification is typically achieved by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane) to yield the final, pure compound.[1][2][4]
Applications in Research and Drug Development
This compound serves as a versatile building block and functional material across several scientific domains, including organic synthesis, materials science, and as a potential pharmaceutical intermediate.[1][6]
Caption: Key application areas for this compound.
-
Organic Synthesis: The compound is a key intermediate for creating more complex organic molecules. It has been utilized in the synthesis of anthracene-based dyes, specialized fluorescent probes, and various polymeric materials.[6]
-
Materials Science: In the field of material science, it has been employed as a dopant in the fabrication of Organic Light-Emitting Diodes (OLEDs) to enhance their stability and efficiency.[6] Its structure also makes it suitable for photophysical studies aimed at understanding the excited-state properties of organic compounds.[6]
-
Pharmaceutical Development: It is classified as a pharmaceutical intermediate, suggesting its use in the synthesis of more complex molecules with potential biological activity.[1] While data on the target compound is limited, related 2,6-disubstituted anthracene-9,10-dione derivatives have been synthesized and evaluated as potential anticancer agents.[7]
Biological Activity and Potential Mechanisms
Direct research into the biological activity and signaling pathways of this compound is not prominently featured in the reviewed literature. However, studies on analogous structures provide a conceptual framework. For instance, a series of 2,6-disubstituted anthracene-9,10-diones were investigated for their potential as anticancer agents.[7] The proposed mechanism for these related compounds involves binding to DNA, which leads to cytotoxic effects.[7] This binding is thought to occur via the side chains occupying both the major and minor grooves of the DNA helix.[7]
The diagram below illustrates this conceptual mechanism of action, which may be relevant for derivatives of the core anthracene-9,10-dione structure.
Caption: Conceptual DNA binding mechanism for certain anthracene-9,10-dione derivatives.
Safety and Handling
Specific GHS hazard classifications for this compound (CAS 633-68-1) are not detailed in the available search results. However, data for isomeric and related compounds can serve as a preliminary guide for handling and safety precautions. Researchers should always consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.
| Hazard Information (for related compound 2,6-Dibromoanthracene-9,10-dione) | |
| Signal Word | Warning |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
Source:
Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated area or fume hood, are strongly recommended. The compound should be stored in a tightly sealed container in a cool, dry place as indicated by its storage temperature of 2-8°C.[2]
References
- 1. echemi.com [echemi.com]
- 2. 2,3-Dibromoanthraquinone | 633-68-1 [chemicalbook.com]
- 3. This compound | C14H6Br2O2 | CID 14924112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 2,3-Dibromoanthracene-9,10-dione, also known as 2,3-dibromoanthraquinone. The content is tailored for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Structure and Properties
This compound is a halogenated aromatic compound belonging to the anthraquinone family. The core structure consists of an anthracene ring system with two ketone groups at positions 9 and 10, and two bromine atoms substituted at the 2nd and 3rd positions of one of the benzene rings.
Chemical Structure:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other parameters are predicted based on computational models due to the limited published experimental data for this specific isomer.
| Property | Value | Source |
| Molecular Formula | C₁₄H₆Br₂O₂ | PubChem[1] |
| Molecular Weight | 366.01 g/mol | PubChem[1] |
| CAS Number | 633-68-1 | ChemicalBook[2] |
| Appearance | Light yellow to brown solid (predicted) | --- |
| Melting Point | 278-279 °C | ECHEMI[3] |
| Boiling Point (Predicted) | 491.8 ± 45.0 °C at 760 mmHg | ECHEMI[3] |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane and hexane. | ECHEMI[3] |
Synthesis and Characterization
Generalized Experimental Protocol for Synthesis
The following protocol is a generalized procedure based on the synthesis of similar brominated anthraquinone derivatives and should be adapted and optimized for the specific synthesis of the 2,3-isomer.
Materials:
-
2-Amino-3-bromoanthracene-9,10-dione (or a similar precursor)
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Suitable organic solvent (e.g., acetonitrile, glacial acetic acid)
-
Deionized water
Procedure:
-
Diazotization: Dissolve the starting amino-anthraquinone precursor in a suitable solvent and cool the mixture in an ice bath. Slowly add a solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr/HBr mixture.
-
Reaction Monitoring: Allow the reaction to proceed at a controlled temperature. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-water to precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash with water, and dry. Further purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the aromatic rings.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretching vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Due to the lack of published experimental spectra for this compound, researchers should expect to perform these characterizations de novo.
Potential Applications in Drug Development
Anthraquinone derivatives are a well-established class of compounds with a broad range of biological activities, making them attractive scaffolds for drug discovery.[4] Their planar structure allows them to intercalate with DNA, and they are known to inhibit key enzymes involved in cellular proliferation.[4]
While specific biological data for this compound is scarce, its structural similarity to other biologically active anthraquinones suggests potential for investigation in the following areas:
-
Anticancer Agents: Many anthraquinone derivatives exhibit cytotoxic activity against various cancer cell lines. The bromine substituents on the 2,3-positions could modulate the electronic properties and steric hindrance of the molecule, potentially influencing its interaction with biological targets like topoisomerase II or DNA.
-
Anti-inflammatory Agents: Some anthraquinones have been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways.
-
Antimicrobial Agents: The anthraquinone scaffold is present in several natural and synthetic antimicrobial compounds.
Further research is required to elucidate the specific biological activities and mechanism of action of this compound.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.
References
An In-depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Dibromoanthracene-9,10-dione, alongside relevant experimental protocols and its role in biological signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of anthracene-9,10-dione derivatives.
Data Presentation
The quantitative data for this compound and its related isomers are summarized in the table below for comparative analysis.
| Property | This compound | 1,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 9,10-Dibromoanthracene |
| CAS Number | 633-68-1 | 602-72-2 | 633-70-5 | 523-27-3 |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂ |
| Molecular Weight | 366.00 g/mol [1] | 366.00 g/mol [2] | 366.01 g/mol | 336.02 g/mol [3][4][5] |
| Melting Point | 278-279 °C[6] | Not Available | Not Available | 220-225 °C[3] |
| Boiling Point | 491.8 °C at 760 mmHg (Predicted)[6] | 491.8 °C at 760 mmHg[2] | Not Available | 342.21 °C (Rough Estimate)[3] |
| Density | 1.9 g/cm³ (Predicted)[6] | 1.911 g/cm³[2] | Not Available | 1.7167 g/cm³ (Estimate)[3] |
| Physical Form | Crystalline Powder | Yellowish Crystalline Solid[2] | Pale yellow to yellow-red-brown crystal powder | Yellow to yellow-green fluffy powder[3] |
| Solubility | Soluble in dichloromethane and hexane (for recrystallization)[6] | Not Available | Not Available | Soluble in hot benzene and hot toluene; slightly soluble in alcohol, ether, and cold benzene; insoluble in water.[3] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and characterization of this compound are not extensively published, a plausible synthetic route involves the oxidation of its precursor, 2,3-dibromoanthracene. The following are generalized protocols for its synthesis and characterization based on established chemical principles and procedures for related compounds.
Proposed Synthesis of this compound
The synthesis can be conceptualized as a two-step process: the synthesis of the 2,3-dibromoanthracene backbone, followed by its oxidation to the desired dione.
Step 1: Synthesis of 2,3-Dibromoanthracene
A potential method for synthesizing the 2,3-dibromoanthracene precursor is via a Diels-Alder reaction, which allows for the specific placement of the bromo groups on the outer ring.[7]
-
Reaction: A substituted diene is reacted with a suitable dienophile to form a bicyclic intermediate.[7]
-
Aromatization: Subsequent deoxygenation and aromatization yield the 2,3-dibromoanthracene skeleton.[7]
Step 2: Oxidation of 2,3-Dibromoanthracene to this compound
The oxidation of the central ring of anthracene to form the quinone is a common transformation.
-
Reagents: Oxidizing agents such as hydrogen peroxide with a vanadyl acetylacetonate catalyst can be employed.[8]
-
Procedure:
-
Dissolve 2,3-dibromoanthracene in a suitable organic solvent (e.g., glacial acetic acid).
-
Add the oxidizing agent portion-wise at a controlled temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and precipitate the product by adding water.
-
Filter the crude product, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., dichloromethane/hexane).[6]
-
Characterization Protocols
Standard analytical techniques would be used to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Due to the symmetry of the molecule, a specific pattern of aromatic protons would be expected. The chemical shifts would likely be in the aromatic region (δ 7-9 ppm).
-
¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons (δ ~180 ppm) and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching of the quinone moiety, typically in the range of 1660-1690 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (366.00 g/mol ), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Biological Activity and Signaling Pathways
Anthracene-9,10-diones are a class of compounds that have garnered significant interest in drug development, particularly for their potential as anticancer agents.[9][10] Their mechanism of action is often attributed to their ability to intercalate with DNA and inhibit key cellular enzymes.[9][11]
One of the critical signaling pathways implicated in cancer and often targeted by anthracene-9,10-dione derivatives is the Wnt/β-catenin signaling pathway.[12] This pathway is crucial for cell proliferation, differentiation, and development.[12][13] Its dysregulation is a hallmark of many cancers.[12]
The Wnt/β-catenin Signaling Pathway
The canonical Wnt signaling pathway's state is determined by the presence or absence of Wnt ligands.
-
"Off" State (Absence of Wnt): In the absence of a Wnt ligand, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin.[13] This phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome, keeping its cytoplasmic levels low.[13]
-
"On" State (Presence of Wnt): When a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is recruited to the plasma membrane and inactivated.[13] This prevents the phosphorylation and degradation of β-catenin, allowing it to accumulate in the cytoplasm.[14]
-
Nuclear Translocation and Gene Expression: The stabilized β-catenin then translocates to the nucleus, where it acts as a co-activator for the TCF/LEF family of transcription factors, leading to the expression of target genes that promote cell proliferation, such as c-myc and cyclin D1.[14]
Anthracene-9,10-dione derivatives can inhibit this pathway, although the exact mechanism for this compound is not yet elucidated. The general proposed mechanism for this class of compounds involves the inhibition of components within the signaling cascade, leading to a reduction in β-catenin levels and the subsequent downregulation of target gene expression.
Mandatory Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway.
Caption: Proposed synthetic workflow for this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Cas 602-72-2,1,3-dibromoanthracene-9,10-dione | lookchem [lookchem.com]
- 3. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 4. 9,10-Dibromoanthracene(523-27-3) 13C NMR spectrum [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. echemi.com [echemi.com]
- 7. 2,3-Dibromoanthracene | 117820-97-0 | Benchchem [benchchem.com]
- 8. Anthracene - Wikipedia [en.wikipedia.org]
- 9. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 2,3-Dibromoanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the potential synthetic pathways for 2,3-Dibromoanthracene-9,10-dione, a molecule of interest for various applications, including as a building block in the development of novel organic materials and pharmaceuticals. Due to the limited availability of a direct, one-pot synthesis method in publicly accessible literature, this document outlines a plausible multi-step synthetic route based on established chemical transformations of anthraquinone derivatives. The proposed pathway commences with commercially available 1,4-dihydroxyanthraquinone (quinizarin) and proceeds through nitration, reduction, and a double Sandmeyer reaction.
Proposed Synthesis Pathway Overview
The synthesis of this compound can be envisioned through a four-step process, starting from 1,4-dihydroxyanthraquinone. This pathway involves the introduction of amino groups at the 2 and 3 positions, which then serve as handles for the subsequent introduction of bromine atoms via a diazotization-bromination sequence.
Caption: Proposed multi-step synthesis pathway for this compound.
Experimental Protocols
The following sections detail the experimental procedures for each step of the proposed synthesis. These protocols are based on analogous reactions reported in the literature for similar anthraquinone derivatives and may require optimization for the specific synthesis of the 2,3-dibromo isomer.
Step 1: Synthesis of 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione
This step involves the nitration of 1,4-dihydroxyanthraquinone. The directing effects of the hydroxyl and carbonyl groups favor the introduction of nitro groups at the 2 and 3 positions.
Experimental Protocol:
-
In a flask equipped with a stirrer and a dropping funnel, dissolve 1,4-dihydroxyanthraquinone in concentrated sulfuric acid at a temperature maintained between 0 and 5 °C.
-
Slowly add a nitrating mixture (a solution of nitric acid in concentrated sulfuric acid) dropwise to the solution while maintaining the low temperature and stirring vigorously.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the dinitro product.
-
Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the product.
Step 2: Synthesis of 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione
The dinitro compound is then reduced to the corresponding diamino derivative. Various reducing agents can be employed for this transformation.
Experimental Protocol:
-
Suspend the 1,4-dihydroxy-2,3-dinitroanthracene-9,10-dione in an aqueous solution of a suitable reducing agent, such as sodium sulfide or sodium dithionite.
-
Heat the mixture under reflux for several hours until the reaction is complete (monitoring by TLC is recommended).
-
Cool the reaction mixture and filter the precipitated diamino product.
-
Wash the product with water and a suitable organic solvent to remove impurities.
-
Dry the purified 2,3-diamino-1,4-dihydroxyanthracene-9,10-dione.
Step 3: Synthesis of 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione via Double Sandmeyer Reaction
This crucial step involves the conversion of the diamino compound to the dibromo derivative using a Sandmeyer reaction. This is a two-part process involving diazotization followed by reaction with a copper(I) bromide solution.
Caption: Experimental workflow for the double Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
Suspend the 2,3-diamino-1,4-dihydroxyanthracene-9,10-dione in a cold aqueous solution of hydrobromic acid (HBr).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for a period to ensure complete formation of the bis-diazonium salt.
-
-
Bromination (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.
-
Slowly add the cold bis-diazonium salt solution to the CuBr solution with vigorous stirring.
-
After the addition is complete, warm the reaction mixture gently to facilitate the decomposition of the diazonium salt and the evolution of nitrogen gas.
-
The desired 2,3-dibromo-1,4-dihydroxyanthracene-9,10-dione will precipitate out of the solution.
-
Filter the product, wash with water, and dry.
-
Step 4: Reduction of the Hydroxyl Groups to afford this compound
The final step involves the removal of the hydroxyl groups at the 1 and 4 positions. This can be achieved through a reduction followed by re-oxidation of the quinone system.
Experimental Protocol:
-
Suspend the 2,3-dibromo-1,4-dihydroxyanthracene-9,10-dione in a suitable solvent.
-
Add a reducing agent, such as sodium borohydride, in portions.
-
After the reduction is complete, the intermediate hydroquinone is re-oxidized to the quinone. This can often be achieved by exposure to air during workup or by using a mild oxidizing agent.
-
The final product, this compound, is then isolated by filtration and purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes expected and reported data for key compounds in the synthesis pathway, based on literature values for analogous structures. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the intermediates.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Melting Point (°C) |
| 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione | 1,4-Dihydroxyanthraquinone | HNO₃, H₂SO₄ | H₂SO₄ | 2-4 | 0-25 | 70-85 | >300 |
| 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione | 1,4-Dihydroxy-2,3-dinitroanthracene-9,10-dione | Na₂S or Na₂S₂O₄ | Water/Ethanol | 4-6 | Reflux | 60-75 | >300 |
| 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione | 2,3-Diamino-1,4-dihydroxyanthracene-9,10-dione | 1. NaNO₂, HBr 2. CuBr | Water/HBr | 2-3 | 0-50 | 40-60 | Not reported |
| This compound | 2,3-Dibromo-1,4-dihydroxyanthracene-9,10-dione | NaBH₄ then air oxidation | Various | 1-2 | Room Temp | 50-70 | ~290 |
Note: The data presented for the target molecule and its immediate precursor are estimates based on analogous reactions and should be confirmed experimentally.
This guide provides a comprehensive theoretical framework for the synthesis of this compound. Researchers are advised to consult relevant safety data sheets for all chemicals used and to perform reactions in a well-ventilated fume hood with appropriate personal protective equipment. The provided protocols may require optimization to achieve the desired yield and purity.
Technical Guide: Spectroscopic and Synthetic Overview of Dibromoanthracene Derivatives
A comprehensive analysis of 9,10-Dibromoanthracene due to the absence of publicly available spectroscopic data for 2,3-Dibromoanthracene-9,10-dione.
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for spectroscopic and experimental data for this compound did not yield any specific results in the public domain. Therefore, this guide provides a detailed analysis of the closely related and well-characterized compound, 9,10-Dibromoanthracene , as a representative example of a dibromoanthracene derivative.
Introduction
Anthracene derivatives are a class of polycyclic aromatic hydrocarbons that are of significant interest in materials science and pharmaceutical research. Their unique electronic and photophysical properties make them valuable building blocks for organic semiconductors, fluorescent probes, and potential therapeutic agents. This guide focuses on the spectroscopic and synthetic aspects of 9,10-Dibromoanthracene, a key intermediate in the synthesis of various functionalized anthracene compounds.
Spectroscopic Data for 9,10-Dibromoanthracene
The following tables summarize the key spectroscopic data for 9,10-Dibromoanthracene, providing a baseline for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data for 9,10-Dibromoanthracene
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.59 - 8.56 | multiplet | 4H |
| 7.64 - 7.61 | multiplet | 4H |
Solvent: CDCl₃, Frequency: 500 MHz[1]
Infrared (IR) Spectroscopy
Table 2: Key IR Absorptions for 9,10-Dibromoanthracene
| Wavenumber (cm⁻¹) | Description |
| 2920, 2850 | C-H stretching |
| 1650, 1560 | C=C aromatic ring stretching |
| 1460, 1380 | C-H bending |
| 1260 | C-H in-plane bending |
| 926, 746 | C-H out-of-plane bending |
| 579 | C-Br stretching |
Sample Preparation: KBr pellet[1]
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data for 9,10-Dibromoanthracene
| m/z | Interpretation |
| 336.1 | [M]⁺ (Calculated: 336.0) |
Ionization Method: Not specified[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption spectra of 9,10-Dibromoanthracene have been studied, showing characteristic absorption bands. A Rydberg type transition, which is unusually broad and has an out-of-plane polarization, has been observed starting at 290 nm in the crystalline form[2].
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic and analytical results. The following section outlines a common method for the synthesis of 9,10-Dibromoanthracene.
Synthesis of 9,10-Dibromoanthracene
A widely used method for the synthesis of 9,10-Dibromoanthracene is the direct bromination of anthracene.[1][3]
Materials:
-
Anthracene
-
Carbon tetrachloride (or other suitable solvent)
-
Bromine
Procedure:
-
Dissolve anthracene in carbon tetrachloride in a flask equipped with a mechanical stirrer and a reflux condenser.
-
Slowly add bromine to the solution while stirring vigorously. The reaction is typically carried out at room temperature.[1][3]
-
The 9,10-dibromoanthracene product will precipitate out of the solution.
-
After the addition of bromine is complete (approximately 30 minutes), the mixture is gently heated to reflux and maintained for about one hour.[4]
-
The mixture is then cooled, and the crude product is collected by filtration.
-
The collected solid is washed with cold carbon tetrachloride and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent like dichloromethane or toluene to yield yellow needle-like crystals.[1][4]
Caption: Synthesis workflow for 9,10-Dibromoanthracene.
Signaling Pathways and Applications in Drug Development
There is no specific information available in the searched literature regarding the involvement of this compound in biological signaling pathways or its direct application in drug development. However, anthracene derivatives, in general, are investigated for their potential as anticancer agents. For instance, some anthracene-9,10-dione derivatives have been synthesized and evaluated for their DNA-binding properties and cytotoxic activity.
Conclusion
While a comprehensive spectroscopic and experimental guide for this compound could not be compiled due to a lack of available data, this document provides a thorough overview of the closely related compound, 9,10-Dibromoanthracene. The presented spectroscopic data, along with the detailed synthesis protocol, serves as a valuable resource for researchers working with dibromoanthracene derivatives. Further research is required to isolate and characterize this compound to elucidate its properties and potential applications.
References
An In-depth Technical Guide on 2,3-Dibromoanthracene-9,10-dione and its Isomeric Congeners in Drug Discovery
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct and extensive research literature specifically detailing the biological activities and therapeutic potential of 2,3-Dibromoanthracene-9,10-dione is limited. This guide provides a comprehensive overview of the available data for this compound and supplements it with in-depth information on its closely related isomers and the broader class of anthracene-9,10-diones, which have been more extensively studied as potential therapeutic agents. The presented experimental protocols and biological activities of related compounds should be considered as a reference for potential research directions for this compound, with the understanding that its specific properties may vary.
Introduction to Anthracene-9,10-diones
Anthracene-9,10-diones, commonly known as anthraquinones, are a class of aromatic organic compounds that have garnered significant attention in medicinal chemistry. Their rigid, planar structure allows them to intercalate with DNA, and they can participate in redox cycling to generate reactive oxygen species, making them potent anticancer agents.[1] Prominent examples of anthraquinone-based drugs include doxorubicin and mitoxantrone, which are used in the chemotherapy of various cancers.[1]
Brominated anthraquinones are of particular interest as the bromine substituents can modulate the compound's electronic properties, lipophilicity, and potential for further chemical modification, which can influence their biological activity and therapeutic index. This guide focuses on this compound and provides a comparative analysis with its better-studied isomers.
Physicochemical Properties
Quantitative data for this compound and its isomers are summarized below.
| Property | This compound | 1,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione | 9,10-Dibromoanthracene |
| CAS Number | 633-68-1[2] | 602-72-2[3] | 633-70-5[4] | 523-27-3[5] |
| Molecular Formula | C₁₄H₆Br₂O₂[6] | C₁₄H₆Br₂O₂[3] | C₁₄H₆Br₂O₂ | C₁₄H₈Br₂[5] |
| Molecular Weight | 366.00 g/mol [7] | 366.0042 g/mol [3] | 366.01 g/mol [4] | 336.02 g/mol [5] |
| Melting Point | 278-279 °C[8] | N/A | Not specified | 220-225 °C |
| Boiling Point | 491.797 °C at 760 mmHg[9] | 491.8 °C at 760 mmHg[3] | Not specified | 342.21 °C (estimate) |
| Density | 1.911 g/cm³[9] | 1.911 g/cm³[3] | Not specified | 1.7167 g/cm³ (estimate) |
| Appearance | Not specified | Yellowish crystalline solid[3] | Pale yellow to yellow-red to brown crystal powder[4] | Yellow to yellow-green fluffy powder |
Synthesis and Experimental Protocols
While a specific, detailed research paper on the synthesis of this compound was not identified, a general approach for the synthesis of dibromoanthracene derivatives involves the bromination of anthracene. The following is a generalized protocol based on the synthesis of 9,10-dibromoanthracene, which can be adapted for the synthesis of other isomers with appropriate starting materials and purification techniques.
General Synthesis of Dibromoanthracene Derivatives
A common method for the synthesis of dibromoanthracene is the direct bromination of anthracene.[5][10]
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a stirrer, dropping funnel, and reflux condenser, suspend anthracene in an organic solvent such as carbon tetrachloride.[10]
-
Bromination: Slowly add a solution of bromine in the same solvent to the anthracene suspension with vigorous stirring at room temperature.[10] The reaction is exothermic, and the product may precipitate out of the solution.
-
Reaction Completion: After the addition of bromine is complete, the reaction mixture can be gently heated to ensure the reaction goes to completion.[10]
-
Isolation: Cool the mixture and filter the crude product. Wash the solid with a small amount of cold solvent.[10]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by extraction.[10]
For the synthesis of specific isomers like this compound, one would likely start with a pre-functionalized anthracene or anthraquinone and introduce the bromine atoms through electrophilic aromatic substitution or other targeted synthetic routes. The synthesis of 2,6-Dibromoanthraquinone, for example, can be achieved through the diazotization of 2,6-diamino-9,10-anthraquinone.[11]
References
- 1. Advances in the Discovery of Anthraquinone-Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dibromoanthraquinone | 633-68-1 [chemicalbook.com]
- 3. Cas 602-72-2,1,3-dibromoanthracene-9,10-dione | lookchem [lookchem.com]
- 4. 2,6-Dibromoanthracene-9,10-dione | 633-70-5 [sigmaaldrich.com]
- 5. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 6. This compound | C14H6Br2O2 | CID 14924112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. echemi.com [echemi.com]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Page loading... [guidechem.com]
An In-Depth Technical Guide to 2,3-Dibromoanthracene-9,10-dione: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,3-Dibromoanthracene-9,10-dione, a halogenated derivative of the anthraquinone core, is a compound of significant interest in various scientific domains, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its discovery, historical development, physicochemical properties, and synthesis methodologies. While specific biological activities and signaling pathways are still under active investigation, this document collates the existing knowledge on related anthraquinone derivatives to offer insights into its potential applications in drug development.
Introduction
This compound, also known as 2,3-dibromoanthraquinone, belongs to the large family of anthraquinone derivatives. These compounds, characterized by their tricyclic aromatic structure, have a long history of use as dyes and pigments. In more recent times, their diverse biological activities have positioned them as scaffolds of interest in drug discovery. The introduction of bromine atoms to the anthraquinone core at the 2 and 3 positions significantly modifies its electronic and steric properties, influencing its reactivity and potential interactions with biological targets. This guide aims to provide a detailed account of this specific isomer, summarizing its known characteristics and outlining experimental approaches for its synthesis and study.
Discovery and History
The historical details surrounding the initial discovery and synthesis of this compound are not extensively documented in readily available literature. However, the broader class of halogenated anthraquinones has been explored since the late 19th and early 20th centuries, primarily for their utility as synthetic dye intermediates. The systematic investigation of specific isomers like the 2,3-dibromo derivative likely emerged from the broader effort to understand the structure-property relationships within this chemical class. Its more recent recognition is tied to its role as a versatile building block in the synthesis of more complex organic molecules, including those with potential pharmaceutical applications.
Physicochemical Properties
A compilation of the key physicochemical properties of this compound is presented below. These data are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₆Br₂O₂ | [1] |
| Molecular Weight | 366.01 g/mol | [1] |
| CAS Number | 633-68-1 | [1] |
| Melting Point | 278-279 °C | [1] |
| Boiling Point | 491.8 ± 45.0 °C at 760 mmHg | [1] |
| Density | 1.9 ± 0.1 g/cm³ | [1] |
| Appearance | Data not available | |
| Solubility | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a general understanding of its synthesis can be inferred from methodologies used for other dibromoanthraquinone isomers. The synthesis likely involves the direct bromination of anthracene-9,10-dione or a multi-step process starting from a substituted benzene derivative.
A plausible synthetic approach could involve the Diels-Alder reaction between 1,4-naphthoquinone and a suitably substituted diene, followed by an aromatization step. Alternatively, the direct bromination of 2,3-diaminoanthracene-9,10-dione followed by deamination could be a viable route.
General Workflow for Anthraquinone Synthesis:
Caption: A generalized workflow for the synthesis of substituted anthraquinones.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound are limited. However, the broader class of anthracene-9,10-dione derivatives has been extensively investigated for various pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. These activities are often attributed to their ability to intercalate into DNA, inhibit key enzymes like topoisomerases, or generate reactive oxygen species.
Given its structural similarity to other biologically active anthraquinones, it is plausible that this compound could exhibit similar mechanisms of action. Further research is required to elucidate its specific biological targets and signaling pathways.
Hypothesized Signaling Pathway Involvement:
Caption: A hypothetical signaling pathway for the cytotoxic effects of anthraquinones.
Applications in Research and Drug Development
Currently, this compound primarily serves as a pharmaceutical intermediate.[1] Its dibromo functionality allows for further chemical modifications through cross-coupling reactions, enabling the synthesis of a diverse library of derivatives. These derivatives can then be screened for various biological activities, making it a valuable scaffold in drug discovery programs. Its potential applications extend to materials science, where it can be used as a building block for novel organic electronic materials.
Conclusion
This compound is a chemical entity with significant potential, primarily as a versatile intermediate in the synthesis of novel compounds for pharmaceutical and material science applications. While its own biological profile is yet to be fully characterized, the well-documented activities of the anthraquinone class of compounds provide a strong rationale for its further investigation. This guide has summarized the currently available information and highlighted the areas where further research is needed to fully unlock the potential of this intriguing molecule. Future studies should focus on elucidating its specific synthesis, detailed biological evaluation, and the exploration of its derivatives as potential therapeutic agents.
References
Methodological & Application
Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the applications of 2,3-dibromoanthracene-9,10-dione in organic synthesis. Due to the limited availability of specific experimental data for the 2,3-isomer, representative protocols for closely related isomers are presented to illustrate potential synthetic pathways.
Introduction
This compound, a member of the dibromoanthraquinone family, is a valuable building block in the synthesis of complex organic molecules. Its reactive bromine atoms and quinone structure allow for a variety of chemical transformations, making it a precursor for dyes, fluorescent probes, and functional polymeric materials. It has also been identified as a potential dopant in the fabrication of organic light-emitting diodes (OLEDs) to enhance their efficiency and stability.[1] The core applications revolve around leveraging the bromine substituents for cross-coupling reactions and the quinone moiety for additions and subsequent aromatization reactions.
Key Applications and Synthetic Strategies
The primary applications of dibromoanthracene-9,10-diones in organic synthesis include their use as key intermediates in the construction of larger, functionalized aromatic systems. The bromine atoms are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, while the ketone functionalities can undergo nucleophilic additions.
A significant synthetic strategy involves the addition of organometallic reagents to the carbonyl groups, followed by a reduction-aromatization step to generate 9,10-disubstituted anthracene derivatives. This approach is particularly useful for synthesizing functional materials with tailored electronic and photophysical properties.
Data Presentation: Representative Reaction
While a specific reaction yield for this compound is not available in the reviewed literature, the following table presents data for a representative reaction of a related isomer, 2,6-dibromoanthracene-9,10-dione, which is expected to have similar reactivity.
| Reactant | Reagent | Product | Yield |
| 2,6-Dibromoanthracene-9,10-dione | Ethynylbenzene, n-BuLi, then SnCl₂/HCl | 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene | 68% |
Experimental Protocols
Protocol 1: Synthesis of 2,6-Dibromo-9,10-bis(phenylethynyl)anthracene (Representative Protocol)
This protocol details the synthesis of a 9,10-disubstituted anthracene derivative from a dibromoanthracene-9,10-dione. This reaction is illustrative of a common synthetic pathway for this class of compounds.
Materials:
-
2,6-Dibromoanthracene-9,10-dione
-
Ethynylbenzene
-
n-Butyllithium (n-BuLi) (2.5 M solution in hexane)
-
Tetrahydrofuran (THF), freshly distilled
-
Tin(II) chloride (SnCl₂)
-
Hydrochloric acid (HCl)
-
Water
-
Methanol
Procedure:
-
In a 250 mL oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve ethynylbenzene (0.394 g, 3.86 mmol) in freshly distilled THF (30 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-BuLi (1.57 mL, 3.92 mmol, 2.5 M solution in hexane) dropwise over 15 minutes.
-
Stir the mixture for 30 minutes at -78°C.
-
Add 2,6-dibromoanthracene-9,10-dione (0.574 g, 1.57 mmol) to the reaction mixture at -78°C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction by the addition of water, followed by SnCl₂ and HCl.
-
Pour the solution into methanol to precipitate the product.
-
Collect the precipitate by filtration to yield 2,6-dibromo-9,10-bis(phenylethynyl)anthracene (0.82 g, 68% yield).
Protocol 2: Proposed Synthesis of this compound
Conceptual Steps:
-
Diazotization: Treat 2,3-diaminoanthracene-9,10-dione with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the corresponding bis(diazonium) salt.
-
Bromination: Introduce the diazonium salt solution to a solution containing a copper(I) bromide catalyst to facilitate the replacement of the diazonium groups with bromine atoms.
This proposed pathway is based on established methods for the synthesis of aryl bromides from aromatic amines.
Visualizations
Caption: Workflow for the synthesis of a disubstituted anthracene.
Caption: General pathway for derivatization of dibromoanthracene-9,10-dione.
References
Application Notes and Protocols: 2,3-Dibromoanthracene-9,10-dione as a Synthetic Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-Dibromoanthracene-9,10-dione as a versatile precursor for the synthesis of a variety of functionalized anthracene-9,10-dione derivatives. The protocols detailed below are intended to serve as a guide for the preparation of key intermediates and final compounds with potential applications in materials science and drug discovery.
Introduction
This compound is a valuable building block in organic synthesis, offering two reactive bromine atoms on the aromatic core that can be readily displaced or engaged in cross-coupling reactions. This allows for the introduction of diverse functionalities, leading to the creation of novel dyes, fluorescent probes, and polymeric materials. Furthermore, the anthracene-9,10-dione scaffold is a known pharmacophore, and its derivatization can lead to compounds with interesting biological activities.
Key Synthetic Applications
The primary applications of this compound as a precursor involve nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. These transformations enable the synthesis of a range of 2,3-disubstituted anthracene-9,10-diones.
Synthesis of 2,3-Diaminoanthracene-9,10-dione via Ullmann Condensation
The replacement of the bromine atoms with amino groups is a crucial transformation, as the resulting 2,3-diaminoanthracene-9,10-dione is a key intermediate for the synthesis of various heterocyclic dyes and biologically active compounds. The Ullmann condensation provides an effective method for this conversion.[1][2]
Experimental Protocol: Synthesis of 2,3-Diaminoanthracene-9,10-dione
This protocol is a representative procedure for the amination of this compound.
-
Materials:
-
This compound
-
Ammonia solution (aqueous, concentrated)
-
Copper(I) iodide (CuI)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Water
-
-
Procedure:
-
In a high-pressure reaction vessel, combine this compound (1.0 eq), Copper(I) iodide (0.1 eq), and N,N-Dimethylformamide (DMF).
-
Add a concentrated aqueous solution of ammonia (excess).
-
Seal the vessel and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of cold water to precipitate the product.
-
Filter the precipitate, wash with water, and then with a small amount of cold methanol.
-
Dry the solid under vacuum to yield 2,3-Diaminoanthracene-9,10-dione.
-
Data Presentation
| Precursor | Reagents | Product | Yield (%) | Melting Point (°C) |
| This compound | aq. NH₃, CuI, DMF | 2,3-Diaminoanthracene-9,10-dione | ~85-95 | >300 |
Logical Workflow for Ullmann Condensation
Caption: Workflow for the synthesis of 2,3-Diaminoanthracene-9,10-dione.
Synthesis of Aryl-Substituted Anthracene-9,10-diones via Suzuki Coupling
Palladium-catalyzed Suzuki coupling is a powerful tool for creating carbon-carbon bonds. This reaction can be employed to introduce aryl or heteroaryl moieties at the 2- and 3-positions of the anthracene-9,10-dione core, leading to extended π-conjugated systems with potential applications in organic electronics.
Experimental Protocol: Synthesis of 2,3-Diaryl-anthracene-9,10-dione
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid) (2.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene
-
Ethanol
-
Water
-
-
Procedure:
-
To a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio), add this compound (1.0 eq), the arylboronic acid (2.2 eq), and potassium carbonate (4.0 eq).
-
Bubble argon through the mixture for 15-20 minutes to ensure an inert atmosphere.
-
Add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation
| Precursor | Coupling Partner | Product | Yield (%) |
| This compound | Phenylboronic acid | 2,3-Diphenylanthracene-9,10-dione | ~70-85 |
Suzuki Coupling Experimental Workflow
Caption: Step-by-step workflow for Suzuki coupling.
Synthesis of Alkynyl-Substituted Anthracene-9,10-diones via Sonogashira Coupling
The Sonogashira coupling reaction allows for the introduction of alkyne functionalities, which are valuable for further synthetic transformations or for their influence on the electronic properties of the molecule.[3]
Experimental Protocol: Synthesis of 2,3-Dialkynyl-anthracene-9,10-dione
The following is a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
-
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene) (2.5 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) in a mixture of THF and triethylamine.
-
Add the terminal alkyne (2.5 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and Copper(I) iodide (0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, remove the solvents under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
-
Data Presentation
| Precursor | Coupling Partner | Product | Yield (%) |
| This compound | Phenylacetylene | 2,3-Bis(phenylethynyl)anthracene-9,10-dione | ~65-80 |
Sonogashira Coupling Signaling Pathway Analogy
Caption: Key components in the Sonogashira coupling reaction.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide array of functionalized anthracene-9,10-dione derivatives. The protocols provided herein for Ullmann condensation, Suzuki coupling, and Sonogashira coupling reactions offer robust starting points for researchers in materials science and drug development to explore the synthesis of novel compounds with tailored electronic, optical, and biological properties. The resulting 2,3-disubstituted products can serve as advanced intermediates for the construction of more complex molecular architectures.
References
The Role of 2,3-Dibromoanthracene-9,10-dione in Photophysical Research: A Guided Exploration
For Researchers, Scientists, and Drug Development Professionals
Application Notes
2,3-Dibromoanthracene-9,10-dione is an organic compound that, while not extensively documented in dedicated photophysical studies, holds significant potential in various research applications due to its structural features. As a derivative of anthracene-9,10-dione, it combines the characteristic properties of a quinone system with the influence of bromine substitution on a polycyclic aromatic hydrocarbon backbone. This unique combination suggests its utility as a building block for advanced materials and as a subject of study in fundamental photochemistry.
The core anthracene-9,10-dione structure is known to undergo efficient intersystem crossing to the triplet state upon photoexcitation. The presence of heavy bromine atoms at the 2 and 3 positions is expected to further enhance this process via the heavy-atom effect, leading to a higher triplet quantum yield. This property makes this compound a potential candidate as a photosensitizer. Photosensitizers are crucial in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen and other reactive oxygen species (ROS) is desired to induce cell death in cancerous tissues. While direct studies on this specific isomer are limited, related anthracene derivatives have been investigated for their photosensitizing capabilities.
In the realm of materials science, this compound can serve as a valuable intermediate for the synthesis of novel organic electronic materials. The bromine atoms provide reactive sites for cross-coupling reactions, allowing for the facile introduction of various functional groups to tune the electronic and optical properties of the resulting molecules. Such derivatives could find applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The parent 9,10-dibromoanthracene is a well-known building block for these applications, suggesting a similar potential for its dione counterpart.[1][2][3]
Photophysical Properties of Related Anthracene Derivatives
To provide a comparative context, the following table summarizes key photophysical data for related 9,10-disubstituted anthracene derivatives. It is important to note that these values are not for this compound but can serve as a reasonable starting point for estimating its properties. The introduction of the dione functionality and the different substitution pattern will undoubtedly alter these values.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Triplet Energy (E_T, eV) | Reference |
| 9,10-Diphenylanthracene | 378, 398 | 408, 430 | ~1.0 | 1.83 | [5] |
| 9,10-Di(thiophen-2-yl)anthracene | 408, 432 | 440, 465 | 0.77 | 1.74 | [5] |
| 9,10-Dibromoanthracene | 380, 401 | 407, 430 | ~0.1 | 1.99 | [5] |
Experimental Protocols
Protocol 1: Determination of Singlet Oxygen Quantum Yield
This protocol outlines a general method to determine the singlet oxygen quantum yield (Φ_Δ) of a photosensitizer like this compound using a chemical trapping agent.
Materials:
-
This compound
-
Reference photosensitizer with known Φ_Δ (e.g., meso-Tetraphenylporphyrin (TPP) or Rose Bengal)
-
Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran (DPBF))
-
Spectroscopic grade solvent (e.g., acetonitrile, toluene)
-
UV-Vis spectrophotometer
-
Light source with a specific wavelength (e.g., laser or filtered lamp)
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the sample, reference, and DPBF in the chosen solvent.
-
Prepare two sets of solutions in quartz cuvettes: one containing the sample and DPBF, and the other containing the reference and DPBF. The optical densities of the sample and reference at the excitation wavelength should be matched and kept low (< 0.1) to avoid inner filter effects.
-
Record the initial absorption spectrum of each solution, focusing on the absorption band of DPBF (around 410 nm).
-
Irradiate both solutions with the light source at a wavelength where the photosensitizer absorbs but the trap does not.
-
At regular time intervals, stop the irradiation and record the absorption spectrum of each solution. The decrease in the DPBF absorption is due to its reaction with singlet oxygen.
-
Plot the natural logarithm of the absorbance of DPBF at its maximum versus the irradiation time for both the sample and the reference. The slope of this plot is proportional to the rate of DPBF consumption.
-
Calculate the singlet oxygen quantum yield of the sample using the following equation:
Φ_Δ(sample) = Φ_Δ(reference) * (k_sample / k_reference) * (I_abs(reference) / I_abs(sample))
where k is the slope from the plot and I_abs is the rate of light absorption by the photosensitizer. If the absorbances are matched, the intensity term becomes 1.
Protocol 2: Transient Absorption Spectroscopy
This protocol describes the setup for a nanosecond transient absorption experiment to characterize the triplet excited state of this compound.
Materials:
-
This compound
-
Spectroscopic grade, deoxygenated solvent (e.g., by bubbling with nitrogen or argon)
-
Pulsed laser for excitation (e.g., Nd:YAG laser, 355 nm)
-
Broadband probe light source (e.g., xenon arc lamp)
-
Monochromator
-
Detector (e.g., photomultiplier tube or CCD camera)
-
Digital oscilloscope
-
Quartz cuvette
Procedure:
-
Dissolve the sample in the deoxygenated solvent in a quartz cuvette.
-
Set up the transient absorption spectrometer with the pump (laser) and probe beams intersecting at the sample.
-
Excite the sample with a short laser pulse.
-
Record the change in absorbance of the probe light as a function of time and wavelength after the laser flash.
-
The resulting data will show the transient absorption spectrum of the excited species. For a molecule like this compound, the prominent feature is expected to be the triplet-triplet absorption.[4]
-
By analyzing the decay of the transient absorption signal at a specific wavelength, the lifetime of the triplet state can be determined.
Visualizations
Caption: Workflow for the synthesis and photophysical evaluation of this compound.
Caption: Jablonski diagram illustrating the photophysical processes relevant to photosensitization.
References
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 2,3-Dibromoanthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel fluorescent probes derived from 2,3-Dibromoanthracene-9,10-dione. This document includes detailed synthetic protocols for the functionalization of the anthraquinone core via common cross-coupling reactions, a summary of expected photophysical properties, and potential applications in cellular imaging, particularly in the context of studying cellular signaling pathways.
Introduction
Fluorescent probes are indispensable tools in modern biological and biomedical research, enabling the visualization and quantification of a wide array of cellular processes with high spatial and temporal resolution. The anthracene-9,10-dione (anthraquinone) scaffold is a promising platform for the development of novel fluorophores due to its rigid, planar structure and amenability to chemical modification. Specifically, this compound serves as a versatile starting material for the synthesis of a variety of fluorescent probes through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse functionalities at the 2 and 3 positions, thereby tuning the photophysical and biological properties of the resulting probes.
Anthraquinone derivatives have been successfully employed as fluorescent stains for cellular compartments and have shown potential in the development of probes for specific biological targets and processes.[1][2][3] For instance, the commercially available DRAQ5 is an anthraquinone-based dye that specifically stains the nucleus of living cells.[4][5] This highlights the potential of the anthraquinone core in designing cell-permeable probes with specific subcellular localization.
Synthesis of Fluorescent Probes
The synthesis of fluorescent probes from this compound primarily relies on the substitution of the bromine atoms with various organic moieties. The following sections detail generalized protocols for three key cross-coupling reactions. Researchers should note that reaction conditions may require optimization for specific substrates.
General Workflow for Probe Synthesis
Caption: General workflow for the synthesis and application of fluorescent probes.
Protocol 1: Suzuki Coupling for the Synthesis of 2,3-Diaryl-anthracene-9,10-diones
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][6][7] This reaction is particularly useful for introducing aryl or heteroaryl substituents.
Experimental Protocol:
-
To a reaction vessel, add this compound (1 equivalent), the desired arylboronic acid (2.2-2.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equivalents), and a base such as K₂CO₃ or Cs₂CO₃ (3-4 equivalents).
-
Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 2,3-diaryl-anthracene-9,10-dione.
Protocol 2: Sonogashira Coupling for the Synthesis of 2,3-Dialkynyl-anthracene-9,10-diones
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3][4][8] This reaction is ideal for introducing alkyne functionalities, which can serve as handles for further modification or as integral parts of the fluorophore.
Experimental Protocol:
-
To a Schlenk flask, add this compound (1 equivalent), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equivalents), and a copper(I) co-catalyst such as CuI (0.05-0.1 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent such as anhydrous THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Add the terminal alkyne (2.2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 6-18 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel to obtain the 2,3-dialkynyl-anthracene-9,10-dione.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 2,3-Diamino-anthracene-9,10-diones
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction is instrumental in synthesizing probes with amino functionalities, which can act as electron-donating groups to modulate the photophysical properties.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (2.2-2.5 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equivalents), a phosphine ligand (e.g., XPhos or SPhos, 0.02-0.1 equivalents), and a strong base (e.g., NaOtBu or K₃PO₄, 2.5-3 equivalents).
-
Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 2,3-diamino-anthracene-9,10-dione.
Photophysical Properties
The photophysical properties of the synthesized probes are expected to be highly dependent on the nature of the substituents introduced at the 2 and 3 positions of the anthraquinone core. While specific data for probes derived directly from this compound is limited, data from analogous 9,10-disubstituted anthracene derivatives can provide valuable insights.[9][10][11][12]
| Probe Type | Expected Substituents | Expected λabs (nm) | Expected λem (nm) | Expected Quantum Yield (Φ) | Expected Stokes Shift (nm) |
| Aryl-substituted | Phenyl, Naphthyl, etc. | 400 - 450 | 450 - 550 | Moderate to High | 50 - 100 |
| Alkynyl-substituted | Phenylethynyl, etc. | 420 - 480 | 480 - 600 | Moderate to High | 60 - 120 |
| Amino-substituted | Anilino, Morpholino, etc. | 450 - 550 | 550 - 650 | Low to Moderate | 100 - 150 |
Note: These are estimated values based on related structures and will vary depending on the specific substituents and solvent environment.
Applications in Cellular Imaging and Signaling
Anthraquinone-based fluorescent probes have shown significant promise for applications in cellular imaging.[2] Their planar structure facilitates intercalation into DNA, and modifications can be made to target other subcellular compartments or to respond to specific analytes.
Potential Signaling Pathway Applications
Caption: Potential applications in monitoring cellular signaling pathways.
-
Reactive Oxygen Species (ROS) Detection: The anthraquinone scaffold can be functionalized with ROS-reactive moieties, such as boronate esters, to create probes that exhibit a fluorescent response upon oxidation.[5][13][14][15][16] This would enable the study of oxidative stress in various cellular contexts.
-
Calcium Signaling: By incorporating calcium-chelating groups, such as BAPTA, into the probe structure, it may be possible to develop fluorescent sensors for intracellular calcium ions (Ca²⁺).[17][18][19][20] Such probes would be valuable for investigating the diverse roles of calcium in cellular signaling.
-
Kinase Activity Monitoring: Fluorescent probes can be designed to report on the activity of specific kinases.[21][22][23][24] This could be achieved by attaching a kinase-specific peptide substrate to the anthraquinone fluorophore. Phosphorylation of the peptide by the target kinase could induce a change in the fluorescence properties of the probe.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a new generation of fluorescent probes. The synthetic protocols outlined in these application notes provide a foundation for the development of a diverse library of probes with tunable photophysical properties. The potential applications of these probes in cellular imaging and the study of key signaling pathways offer exciting avenues for future research and drug discovery. Further investigation into the specific properties and biological activities of these novel compounds is warranted.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. Photophysical properties of 9,10-disubstituted anthracene derivatives in solution and films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Mitochondrial-targeted fluorescent probes for reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent probes for the detection of reactive oxygen species in human spermatozoa - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence probes used for detection of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 18. scbt.com [scbt.com]
- 19. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Calcium Indicators | AAT Bioquest [aatbio.com]
- 21. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Genetically encoded fluorescent biosensors illuminate kinase signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Real-time monitoring of kinase activity using luminescent chemical probes [wellcome.org]
- 24. Shining Light on Protein Kinase Biomarkers with Fluorescent Peptide Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bromination of Anthracene-9,10-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anthracene-9,10-dione, also known as anthraquinone, is a fundamental aromatic scaffold found in numerous natural products and synthetic compounds with significant biological activities. The introduction of bromine atoms onto the anthraquinone nucleus is a key synthetic transformation that provides valuable intermediates for the development of novel therapeutic agents and functional materials. Brominated anthraquinones serve as versatile precursors for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations.
This document provides detailed laboratory protocols for the bromination of anthracene-9,10-dione. Due to the electron-withdrawing nature of the carbonyl groups, direct electrophilic bromination of the unsubstituted anthraquinone ring is challenging and often requires harsh reaction conditions. Therefore, this application note presents two primary approaches:
-
Protocol 1: A method for the direct bromination of anthracene-9,10-dione, which may require optimization depending on the desired substitution pattern and scale.
-
Protocol 2: An alternative and often more reliable synthesis of a bromoanthraquinone derivative from a more activated precursor.
General Laboratory Setup and Safety Precautions
2.1. Fume Hood: All manipulations involving bromine, strong acids, and organic solvents should be performed in a well-ventilated fume hood.
2.2. Glassware: Use oven-dried glassware to prevent the introduction of moisture, which can interfere with the reaction. A standard setup for reflux with a condenser and a dropping funnel is typically required.
2.3. Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
2.4. Quenching: Reactions involving bromine should be quenched carefully with a reducing agent such as sodium thiosulfate solution to neutralize any unreacted bromine.
Protocol 1: Direct Bromination of Anthracene-9,10-dione
This protocol describes a potential method for the direct bromination of anthracene-9,10-dione. The reaction is an electrophilic aromatic substitution, which is generally slow for deactivated aromatic rings. The use of a Lewis acid catalyst is typically necessary to activate the bromine.
3.1. Reaction Scheme
Caption: General scheme for the direct bromination of anthracene-9,10-dione.
3.2. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Anthracene-9,10-dione | Reagent | Sigma-Aldrich |
| Bromine (Br₂) | Reagent | Fisher Scientific |
| Anhydrous Iron(III) Bromide (FeBr₃) | Reagent | Alfa Aesar |
| Nitrobenzene | Anhydrous | Acros Organics |
| Sodium thiosulfate (Na₂S₂O₃) | ACS | VWR |
| Dichloromethane (CH₂Cl₂) | HPLC | Fisher Scientific |
| Ethanol | 200 proof | Decon Labs |
3.3. Experimental Protocol
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anthracene-9,10-dione (e.g., 5.0 g, 24.0 mmol) and nitrobenzene (100 mL).
-
Stir the mixture to obtain a suspension.
-
Carefully add anhydrous iron(III) bromide (e.g., 0.7 g, 2.4 mmol) to the flask.
-
From the dropping funnel, add a solution of bromine (e.g., 1.5 mL, 28.8 mmol) in nitrobenzene (20 mL) dropwise to the reaction mixture at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium thiosulfate (200 mL) to quench the excess bromine.
-
Separate the organic layer and wash it with water (3 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the nitrobenzene by steam distillation or under high vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
3.4. Expected Results
The direct bromination of anthracene-9,10-dione can lead to a mixture of mono- and di-brominated products. The regioselectivity is influenced by the reaction conditions. The expected yield can vary significantly and may require optimization.
| Product | Substitution Pattern | Typical Yield Range | Reference |
| Monobromoanthracene-9,10-dione | Mixture of isomers | 20-40% | General observation for deactivated systems |
| Dibromoanthracene-9,10-dione | Mixture of isomers | 10-20% | General observation for deactivated systems |
Protocol 2: Synthesis of 2-Bromoanthracene-9,10-dione via Sandmeyer-type Reaction
This protocol describes a more reliable, multi-step synthesis of 2-bromoanthracene-9,10-dione starting from 2-aminoanthracene-9,10-dione. This method involves the diazotization of the amino group followed by a Sandmeyer-type reaction with a copper(I) bromide.
4.1. Experimental Workflow
Caption: Workflow for the synthesis of 2-bromoanthracene-9,10-dione.
4.2. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Aminoanthracene-9,10-dione | 97% | TCI America |
| Sodium nitrite (NaNO₂) | ACS | Sigma-Aldrich |
| Sulfuric acid (H₂SO₄) | 98% | Fisher Scientific |
| Copper(I) bromide (CuBr) | 98% | Acros Organics |
| Hydrobromic acid (HBr) | 48% | Alfa Aesar |
| Ethanol | 200 proof | Decon Labs |
| Diethyl ether | ACS | VWR |
4.3. Experimental Protocol
Step 1: Diazotization of 2-Aminoanthracene-9,10-dione
-
In a 500 mL beaker, dissolve 2-aminoanthracene-9,10-dione (e.g., 10.0 g, 44.8 mmol) in concentrated sulfuric acid (100 mL) at room temperature.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (e.g., 3.4 g, 49.3 mmol) in concentrated sulfuric acid (50 mL) at room temperature.
-
Slowly add the sodium nitrite solution to the solution of the aminoanthraquinone, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for an additional 1 hour at this temperature.
Step 2: Sandmeyer Reaction
-
In a 1 L beaker, prepare a solution of copper(I) bromide (e.g., 7.7 g, 53.7 mmol) in 48% hydrobromic acid (100 mL).
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly and carefully add the diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the mixture to 60 °C for 30 minutes to ensure complete reaction.
-
Pour the reaction mixture onto crushed ice (500 g).
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude product in a vacuum oven.
4.4. Purification
The crude 2-bromoanthracene-9,10-dione can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water to yield a yellow crystalline solid.
4.5. Quantitative Data
| Starting Material | Product | Yield | Purity | Reference |
| 2-Aminoanthracene-9,10-dione | 2-Bromoanthracene-9,10-dione | ~75-85% | >95% after recrystallization | Adapted from established Sandmeyer reaction procedures |
Reaction Mechanism: Electrophilic Aromatic Substitution
The direct bromination of anthracene-9,10-dione proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below.
Caption: General mechanism of electrophilic bromination of an aromatic ring.
Conclusion
The bromination of anthracene-9,10-dione is a crucial transformation for the synthesis of advanced intermediates in drug discovery and materials science. While direct bromination presents challenges due to the deactivated nature of the anthraquinone core, it can be achieved under forcing conditions. Alternatively, multi-step syntheses from activated precursors, such as aminoanthraquinones, offer a more reliable and higher-yielding route to specific bromoanthraquinone isomers. The choice of method will depend on the desired product, available starting materials, and the scale of the reaction. Careful execution of these protocols and adherence to safety precautions are essential for successful outcomes in the laboratory.
2,3-Dibromoanthracene-9,10-dione: A Versatile Intermediate for Pharmaceutical Agent Synthesis
Introduction
2,3-Dibromoanthracene-9,10-dione, a halogenated aromatic ketone, serves as a pivotal building block in the synthesis of a diverse range of biologically active molecules. Its anthraquinone core is a recognized scaffold in medicinal chemistry, notably for the development of anticancer agents and kinase inhibitors. The presence of two bromine atoms at the 2 and 3 positions offers reactive handles for the introduction of various functional groups through cross-coupling and nucleophilic substitution reactions, enabling the generation of libraries of compounds for drug discovery. This document provides an overview of its applications, detailed synthetic protocols for key transformations, and data on the biological activities of its derivatives.
Application Notes
The primary application of this compound in pharmaceutical research lies in its role as a precursor to substituted anthracene-9,10-dione derivatives with therapeutic potential. The core structure of anthraquinone is found in several clinically used anticancer drugs, and its derivatives have been shown to exert their effects through various mechanisms, including DNA intercalation and inhibition of key cellular enzymes like protein kinases.
Notably, derivatives of the closely related 2,6-disubstituted anthracene-9,10-dione have been synthesized and identified as potent inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). CK2 is a serine/threonine kinase that is frequently overexpressed in cancer cells and plays a crucial role in cell growth, proliferation, and the suppression of apoptosis.[1][2][3] Inhibition of CK2 is therefore a promising strategy for cancer therapy.
Furthermore, the introduction of amino functionalities at the 2 and 3 positions can lead to compounds with significant cytotoxic activity against various cancer cell lines. These aminoanthraquinone derivatives are being explored for their potential as novel chemotherapeutic agents.
Experimental Protocols
Protocol 1: Synthesis of 2,3-Di(heteroaryl)anthracene-9,10-diones via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce heteroaryl moieties at the 2 and 3 positions, a common strategy for creating kinase inhibitors.
Workflow for Suzuki Coupling:
Caption: General workflow for the synthesis of 2,3-di(heteroaryl)anthracene-9,10-diones.
Materials:
-
This compound
-
Heteroarylboronic acid (e.g., furan-3-boronic acid, pyrimidine-5-boronic acid) (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 equivalents)
-
2 M Sodium carbonate (Na₂CO₃) solution
-
Toluene
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of toluene and THF.
-
Add the heteroarylboronic acid (2.2 equivalents), followed by the 2 M Na₂CO₃ solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-di(heteroaryl)anthracene-9,10-dione.
Protocol 2: Synthesis of 2,3-Diaminoanthracene-9,10-dione Derivatives via Nucleophilic Aromatic Substitution
This protocol outlines a general method for the synthesis of 2,3-diaminoanthracene-9,10-dione derivatives through nucleophilic substitution of the bromine atoms with amines.
Workflow for Amination:
Caption: General workflow for the synthesis of 2,3-diaminoanthracene-9,10-dione derivatives.
Materials:
-
This compound
-
Amine (e.g., butylamine, ethanolamine) (excess)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a solution of this compound (1 equivalent) in DMF, add the amine (excess) and potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of cold water to precipitate the product.
-
Collect the precipitate by filtration and wash thoroughly with water.
-
Dry the crude product.
-
Purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Data Presentation
The following tables summarize the biological activity of various anthracene-9,10-dione derivatives, demonstrating the potential of this scaffold in drug discovery.
Table 1: Cytotoxicity of Anthracene-9,10-dione Derivatives against Cancer Cell Lines
| Compound ID | Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| 1 | 2,6-di(furan-3-yl)anthracene-9,10-dione | - | 2.35 (CK2 inhibition) | [4] |
| 2 | 2-(butylamino)anthracene-1,4-dione | MCF-7 | ~3.7 | [5] |
| 3 | 2-(butylamino)anthracene-1,4-dione | Hep-G2 | ~4.1 | [5] |
| 4 | 2-(butylamino)anthracene-9,10-dione | MCF-7 | ~3.7 | [5] |
| 5 | 2-(butylamino)anthracene-9,10-dione | Hep-G2 | ~10.2 | [5] |
| 6 | 2,3-(dibutylamino)anthracene-9,10-dione | MCF-7 | ~8.2 | [5] |
| 7 | 2,3-(dibutylamino)anthracene-9,10-dione | Hep-G2 | ~35.5 | [5] |
Note: IC₅₀ values for compounds 2-7 were converted from µg/mL to µM for consistency.
Signaling Pathway
Derivatives of anthracene-9,10-dione have been shown to inhibit Protein Kinase CK2. CK2 is a key regulator of numerous cellular processes that are often dysregulated in cancer. The following diagram illustrates the central role of CK2 in promoting cell proliferation and survival, and how its inhibition can lead to apoptosis.
Caption: Role of Protein Kinase CK2 in cancer cell signaling and its inhibition by anthracene-9,10-dione derivatives.
This diagram illustrates that growth factors can activate CK2, which in turn promotes the activity of several pro-survival signaling pathways, including PI3K/Akt, NF-κB, and Wnt/β-catenin.[2][6] These pathways contribute to increased cell proliferation and the inhibition of apoptosis, ultimately leading to cancer progression. Anthracene-9,10-dione derivatives that inhibit CK2 can block these pro-survival signals and promote apoptosis in cancer cells.[1]
References
- 1. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 6. Protein kinase CK2: a potential therapeutic target for diverse human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of 2,3-Dibromoanthracene-9,10-dione using Nuclear Magnetic Resonance (NMR) Spectroscopy
Abstract
This application note provides a detailed guide for the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-Dibromoanthracene-9,10-dione. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted NMR data based on established principles of spectroscopy and analysis of analogous structures. The note includes a comprehensive experimental protocol for acquiring high-quality NMR data for this class of compounds and features a visual representation of the molecular structure with expected proton and carbon assignments to aid in spectral interpretation. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction
This compound is a halogenated aromatic compound with potential applications in the synthesis of novel organic materials, including dyes, fluorescent probes, and polymeric materials. Its utility as a building block in the development of organic light-emitting diodes (OLEDs) has also been explored. The precise characterization of this molecule is crucial for its application, and NMR spectroscopy is a primary tool for elucidating its molecular structure. This document outlines the expected ¹H and ¹³C NMR spectral features of this compound and provides a standardized protocol for its analysis.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for this compound. These predictions are based on the analysis of substituent effects on the anthracene-9,10-dione core structure.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1, H-4 | 8.25 - 8.35 | Doublet of doublets | J = 7.8, 1.5 | 2H |
| H-5, H-8 | 8.15 - 8.25 | Doublet of doublets | J = 7.6, 1.6 | 2H |
| H-6, H-7 | 7.70 - 7.80 | Triplet of doublets | J = 7.7, 1.6 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (C-9, C-10) | 182.0 - 184.0 |
| C-4a, C-9a | 134.0 - 136.0 |
| C-5a, C-8a | 133.5 - 135.5 |
| C-6, C-7 | 130.0 - 132.0 |
| C-5, C-8 | 127.0 - 129.0 |
| C-2, C-3 | 125.0 - 127.0 |
| C-1, C-4 | 124.0 - 126.0 |
Experimental Protocol
This section details a general protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
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If solubility is an issue, gentle warming or sonication may be applied.
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Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
2. NMR Instrument Parameters:
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Spectrometer: 500 MHz NMR Spectrometer
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Probe: 5 mm Broadband Observe (BBO) probe
-
Temperature: 298 K
3. ¹H NMR Acquisition:
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Pulse Program: zg30
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Number of Scans: 16
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Spectral Width: 16 ppm
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Acquisition Time: 4 seconds
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Relaxation Delay: 2 seconds
4. ¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
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Number of Scans: 1024
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Spectral Width: 240 ppm
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Acquisition Time: 1.5 seconds
-
Relaxation Delay: 2 seconds
5. Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).
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Phase correct the resulting spectrum.
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Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).
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Integrate the peaks in the ¹H spectrum.
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Analyze the chemical shifts, multiplicities, and coupling constants.
Molecular Structure and NMR Assignments
The following diagram illustrates the molecular structure of this compound with the IUPAC numbering scheme used for the predicted NMR assignments.
Figure 1. Molecular Structure of this compound
Conclusion
This application note provides a framework for the NMR analysis of this compound. The predicted ¹H and ¹³C NMR data, in conjunction with the detailed experimental protocol, offer a valuable resource for the structural confirmation of this compound. The provided assignments and methodologies can be adapted for the analysis of other substituted anthracene-9,10-dione derivatives, facilitating research and development in related fields. It is important to note that the provided spectral data is predictive and experimental verification is recommended for definitive structural elucidation.
Troubleshooting & Optimization
Technical Support Center: Purification of 2,3-Dibromoanthracene-9,10-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 2,3-Dibromoanthracene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
Common impurities can include unreacted starting materials, over-brominated or under-brominated anthracene derivatives, and residual solvents from the synthesis process. Depending on the synthetic route, isomers of dibromoanthracene-9,10-dione may also be present.
Q2: Which purification technique is most suitable for obtaining high-purity this compound?
The choice of purification technique depends on the level of purity required. For general purity, recrystallization is often sufficient. For higher purity, especially for applications in organic electronics or pharmaceuticals, column chromatography followed by sublimation is recommended.
Q3: What are the ideal solvents for recrystallizing this compound?
This compound exhibits good solubility in hot aromatic solvents. Toluene and xylene are commonly used for recrystallization. It is slightly soluble in chlorinated solvents like chloroform and dichloromethane, and poorly soluble in alcohols and water.[1][2]
Q4: My purified this compound is still showing impurities in the NMR spectrum. What should I do?
If recrystallization does not remove persistent impurities, column chromatography is the next logical step. A silica gel column with a suitable eluent system, such as a hexane/dichloromethane gradient, can effectively separate closely related compounds.[3]
Q5: Can I use sublimation to purify this compound?
Yes, sublimation is an excellent final purification step for achieving very high purity. It is particularly effective at removing non-volatile impurities. This compound can be sublimated under high vacuum.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low recovery after recrystallization | - The chosen solvent is too good a solvent, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that are difficult to filter. | - Perform a solvent screen to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.- Use the minimum amount of hot solvent required to dissolve the crude product.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Oily product obtained after recrystallization | - The presence of low-melting point impurities.- The compound may be "oiling out" if the boiling point of the solvent is higher than the melting point of the compound. | - Attempt to triturate the oily product with a poor solvent to induce crystallization.- Consider using a lower-boiling point solvent for recrystallization.- Purify the material by column chromatography before recrystallization. |
| Streaking or poor separation during column chromatography | - The sample is not fully dissolved before loading onto the column.- The chosen eluent system is too polar.- The column is overloaded with the sample. | - Ensure the sample is fully dissolved in a minimum amount of the eluent before loading.- Start with a less polar eluent system and gradually increase the polarity.- Use an appropriate amount of silica gel relative to the amount of crude product (typically a 50:1 to 100:1 ratio by weight). |
| Product is not crystallizing from the fractions after column chromatography | - The fractions are too dilute.- The presence of impurities that inhibit crystallization. | - Concentrate the fractions under reduced pressure.- Try adding a small seed crystal to induce crystallization.- If the product is an oil, try scratching the inside of the flask with a glass rod at the solvent-air interface. |
| Low yield from sublimation | - The sublimation temperature is too low.- The vacuum is not sufficient.- The sublimation time is too short. | - Gradually increase the sublimation temperature while monitoring for decomposition.- Ensure a high vacuum is maintained throughout the process.- Allow sufficient time for the material to sublime and deposit on the cold finger. |
Experimental Protocols
Recrystallization Protocol
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Solvent Selection: Choose a suitable solvent (e.g., toluene). The ideal solvent should dissolve the compound when hot but not when cold.
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Dissolution: Place the crude this compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent with stirring until the solid is completely dissolved.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Further cool the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of cold solvent.
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Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
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Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
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Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane).
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Loading: Carefully load the dissolved sample onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane) to separate the components.
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Fraction Collection: Collect the eluting solvent in fractions.
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Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield Range | Key Advantages | Key Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, cost-effective, good for removing bulk impurities. | May not remove impurities with similar solubility. |
| Column Chromatography | >99% | 50-80% | High separation efficiency, can remove closely related impurities. | More time-consuming and requires larger volumes of solvent. |
| Sublimation | >99.5% | 70-95% (of the material being sublimed) | Excellent for achieving ultra-high purity, removes non-volatile impurities. | Requires specialized equipment, not suitable for thermally unstable compounds. |
Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for low yield in recrystallization.
References
Technical Support Center: Recrystallization of 2,3-Dibromoanthracene-9,10-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2,3-Dibromoanthracene-9,10-dione. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Issue: Poor or No Crystal Formation
If you are experiencing difficulty in obtaining crystals of this compound, consider the following troubleshooting steps:
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Solvent Selection: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Based on data for analogous brominated anthraquinones, suitable starting points for solvent screening include:
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Concentration: The solution may be too dilute. Try to concentrate the solution by carefully evaporating some of the solvent and then allowing it to cool again.
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Cooling Rate: Rapid cooling can lead to the formation of an oil or amorphous solid instead of crystals. Allow the solution to cool slowly to room temperature, and then subsequently cool it further in an ice bath.
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Inducing Crystallization: If crystals do not form spontaneously, try the following techniques:
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Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: Add a single, pure crystal of this compound to the solution. This seed crystal will act as a template for further crystal growth.
-
-
Purity of the Compound: If the compound is highly impure, it may inhibit crystallization. Consider a preliminary purification step, such as column chromatography, before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
Q2: My compound "oils out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly. To resolve this, try one of the following:
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Reheat the solution to dissolve the oil, then allow it to cool more slowly.
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Add a small amount of a solvent in which the compound is less soluble (a "co-solvent") to the hot solution.
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Use a lower-boiling point solvent for the recrystallization.
Q3: How can I improve the yield of my recrystallization?
A3: To maximize your crystal yield, ensure that you are using the minimum amount of hot solvent required to fully dissolve your compound. After cooling to room temperature, further cool the flask in an ice bath to maximize precipitation. When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.
Data Presentation
As specific quantitative solubility data for this compound is not available in the provided search results, the following table provides a qualitative summary of potential solvents based on the recrystallization of similar compounds.
| Solvent Class | Example Solvents | Suitability for Brominated Anthraquinones | Reference |
| Aromatic Hydrocarbons | Toluene, Xylene | Good solubility at high temperatures. | [1][4] |
| Halogenated Hydrocarbons | Dichloromethane, Carbon Tetrachloride | Often used in the synthesis and purification of related compounds. | [1][2][3] |
| Organic Acids | Acetic Acid | Effective for some brominated anthraquinone derivatives. | [5] |
| Aliphatic Hydrocarbons | Methylcyclohexane | Used for recrystallization of a related bromo-anthraquinone. | [5] |
Experimental Protocols
General Protocol for Recrystallization Solvent Screening:
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Preparation: Place approximately 10-20 mg of the crude this compound into several test tubes.
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Solvent Addition: To each test tube, add a different potential solvent dropwise at room temperature until the solid just dissolves. Observe the solubility at room temperature. A good candidate solvent will show low solubility.
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Heating: For solvents that show low solubility at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the solvent dropwise until the solid is completely dissolved. Record the approximate volume of solvent used.
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Cooling: Allow the test tubes to cool slowly to room temperature. Observe for crystal formation. If no crystals form, place the test tubes in an ice bath.
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Evaluation: The best solvent will dissolve the compound when hot but will yield a large amount of pure crystals upon cooling.
Standard Recrystallization Protocol:
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Dissolution: In a flask, add the crude this compound. Add the chosen recrystallization solvent in small portions while heating the mixture to the boiling point of the solvent. Continue adding solvent until the compound is completely dissolved.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
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Drying: Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 3. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 4. 9,10-Dibromoanthracene | 523-27-3 [chemicalbook.com]
- 5. US3211754A - Production of 1-bromo-2-(bromoacetyl)-anthraquinone - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 2,3-Dibromoanthracene-9,10-dione
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2,3-Dibromoanthracene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound, like many other polycyclic aromatic hydrocarbons and their derivatives, exhibits low solubility in common laboratory solvents. Its planar structure and the presence of bromine atoms contribute to strong intermolecular forces, making it difficult to dissolve. Generally, it is poorly soluble in polar protic solvents like water and alcohols, and has limited solubility in many non-polar and polar aprotic solvents at room temperature.
Q2: I am observing that this compound is not dissolving in my chosen solvent. What could be the issue?
A2: Several factors could be contributing to this issue:
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Inappropriate Solvent Choice: The solvent may not have the appropriate polarity to overcome the solute-solute interactions of the compound.
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Insufficient Temperature: The solubility of this compound is likely to be temperature-dependent. Dissolution at room temperature may be very slow or incomplete.
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Low Agitation: Inadequate mixing or agitation can lead to poor solvent-solute interaction and slow down the dissolution process.
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Compound Purity: Impurities in the compound can sometimes affect its solubility characteristics.
Q3: Are there any recommended solvents for dissolving this compound?
A3: While specific quantitative data for this compound is limited, based on the behavior of structurally similar compounds like 9,10-dibromoanthracene, the following solvents may be considered. It is crucial to test solubility on a small scale first.
Troubleshooting Guide: Enhancing Solubility
This guide provides systematic approaches to overcome common solubility problems with this compound.
Problem: The compound is not dissolving or is only partially soluble at room temperature.
Solution 1: Solvent Selection and Optimization
Refer to the table below for a summary of solvents that are likely to be effective or ineffective for dissolving this compound, based on data for analogous compounds.
Table 1: Solvent Suitability for Dibromoanthracene Derivatives
| Solvent Class | Recommended Solvents | Potentially Ineffective Solvents | Notes |
| Aromatic | Hot Toluene, Hot Benzene, Xylenes | Cold Toluene, Cold Benzene | Aromatic solvents are often effective for dissolving aromatic compounds. Heating is typically required. |
| Chlorinated | Dichloromethane (DCM), Chloroform | - | These solvents can be effective but require proper handling due to their volatility and toxicity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Diethyl ether, Petroleum ether | THF and dioxane have been suggested as potentially effective solvents.[1] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | - | These are strong solvents that can dissolve a wide range of compounds. |
| Alcohols | n-Butanol (with heating) | Methanol, Ethanol, Water | Alcohols are generally poor solvents for this class of compounds, though some solubility may be achieved with heating in higher-chain alcohols.[1] |
Solution 2: Application of Heat
Heating the solvent can significantly increase the solubility of this compound.
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Procedure:
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Place the compound and solvent in a flask equipped with a stir bar and a reflux condenser.
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Gently heat the mixture on a hot plate with stirring.
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Gradually increase the temperature towards the boiling point of the solvent.
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Observe for dissolution. Be patient, as it may take some time.
-
-
Caution: Always use a reflux condenser to prevent solvent loss and ensure safe operation, especially with flammable solvents.
Solution 3: Sonication
Ultrasonic agitation can aid in breaking down solid aggregates and enhance dissolution.
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Procedure:
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Prepare a suspension of the compound in the chosen solvent in a suitable vial or flask.
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Place the vessel in an ultrasonic bath.
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Sonicate the mixture in short bursts to avoid excessive heating of the solvent.
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Monitor for dissolution.
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Problem: The compound precipitates out of solution upon cooling.
Solution: Maintain Elevated Temperature or Use a Co-solvent
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Maintain Temperature: If the downstream application allows, maintain the solution at an elevated temperature where the compound remains dissolved.
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Co-solvent System: Adding a co-solvent can help to keep the compound in solution at lower temperatures. A common strategy is to dissolve the compound in a good solvent (e.g., hot toluene) and then add a miscible co-solvent in which the compound is less soluble but which is required for the subsequent reaction or analysis. The final solvent ratio must be optimized to maintain solubility.
Experimental Protocols
Protocol 1: Standard Dissolution of this compound
This protocol provides a general procedure for dissolving this compound for experimental use.
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Solvent Selection: Choose a suitable solvent from Table 1. For initial trials, toluene or THF are recommended.
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Preparation:
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Weigh the desired amount of this compound into a clean, dry flask.
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Add a magnetic stir bar.
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Add a portion of the chosen solvent.
-
-
Dissolution:
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Begin stirring the mixture at room temperature.
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If the compound does not dissolve, attach a reflux condenser to the flask.
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Gently heat the mixture on a hot plate with continuous stirring.
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Increase the temperature as needed, up to the boiling point of the solvent, until the solid is fully dissolved.
-
-
Cooling (if necessary):
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If the solution needs to be used at a lower temperature, allow it to cool slowly while observing for any precipitation.
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If precipitation occurs, reheating or the addition of a co-solvent may be necessary.
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Visualizations
Below are diagrams illustrating key concepts and workflows relevant to working with this compound.
Caption: Workflow for dissolving this compound.
Caption: Hypothetical signaling pathway for an anthracene-9,10-dione derivative.[2]
References
Proper storage and handling of 2,3-Dibromoanthracene-9,10-dione
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 2,3-Dibromoanthracene-9,10-dione.
Frequently Asked Questions (FAQs)
Q1: What is the proper way to store this compound?
A1: this compound should be stored in a tightly closed container in a dry and well-ventilated place. It is recommended to keep it in a dark place and at room temperature.[1] The storage area should be locked up.[2][3]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes protective gloves, protective clothing, and eye/face protection.[2] In case of dust formation, a dust mask (such as a type N95 respirator) should be used.
Q3: What are the primary hazards associated with this compound?
A3: This compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4] It is also very toxic to aquatic life with long-lasting effects.[4][5]
Q4: What should I do in case of accidental skin or eye contact?
A4: In case of skin contact, wash the affected area with plenty of soap and water.[2] For eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[2] Seek medical attention if irritation persists.[2]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with strong oxidizing agents.[2][5] Contact with these materials should be avoided to prevent hazardous reactions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound has changed color (darkened) | Exposure to light or incompatible substances. | Store the compound in a dark place, away from light.[1] Ensure the storage container is tightly sealed and check for any potential contamination. |
| Difficulty dissolving the compound | Use of an inappropriate solvent. | While specific solubility data for this compound is limited, related compounds like 9,10-dibromoanthracene are soluble in hot benzene and hot toluene, and slightly soluble in alcohol and ether.[6][7] It is insoluble in water.[6][7] Consider using similar aromatic or chlorinated solvents and applying gentle heating. |
| Skin or respiratory irritation during handling | Inadequate personal protective equipment (PPE) or poor ventilation. | Always handle the compound in a well-ventilated area or a fume hood.[2] Ensure you are wearing the correct PPE, including gloves, lab coat, and eye protection.[2] If weighing or transferring powder, use a respirator to avoid inhaling dust.[2] |
Quantitative Data Summary
| Property | Value | Citations |
| Storage Temperature | Room Temperature | [1] |
| Physical State | Solid, Powder/Crystalline | [2] |
| Incompatible Materials | Strong oxidizing agents | [2][5] |
| Solvent | Solubility of 9,10-dibromoanthracene | Citations |
| Hot Benzene | Soluble | [6][7] |
| Hot Toluene | Soluble | [6][7] |
| Alcohol | Slightly Soluble | [6][7] |
| Ether | Slightly Soluble | [6][7] |
| Cold Benzene | Slightly Soluble | [6][7] |
| Water | Insoluble | [6][7] |
Experimental Workflow
Below is a diagram outlining the recommended workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage.
References
- 1. CN116003209A - Synthesis method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 9,10-Dibromoanthracene - Wikipedia [en.wikipedia.org]
- 5. 9,10-Dibromoanthracene | C14H8Br2 | CID 68226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dibromoanthracene | C14H8Br2 | CID 14244738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 633-68-1 [sigmaaldrich.com]
Identifying and minimizing byproducts in 2,3-Dibromoanthracene-9,10-dione synthesis
This technical support guide addresses common challenges in the synthesis of 2,3-Dibromoanthracene-9,10-dione, focusing on the identification and minimization of byproducts. Due to the electronic properties of the anthracene-9,10-dione core, direct bromination is challenging and often leads to a mixture of isomers. This guide provides insights into multi-step synthetic strategies and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of anthracene-9,10-dione not a viable route for synthesizing the 2,3-isomer?
The two carbonyl groups on the anthracene-9,10-dione skeleton are powerful electron-withdrawing groups. In electrophilic aromatic substitution reactions like bromination, these groups deactivate the aromatic rings and act as meta-directors relative to their own ring. This means they direct incoming electrophiles primarily to the 1, 4, 5, and 8 positions, making the formation of the 2,3-isomer highly unfavorable. Direct bromination will typically yield a complex mixture of other isomers, which are difficult to separate from the desired product.
Q2: What are the primary byproducts to expect in the synthesis of this compound?
The expected byproducts depend heavily on the chosen synthetic route. However, common impurities can be categorized as:
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Unreacted Starting Material: Incomplete conversion is a common issue.
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Mono-brominated Intermediates: If the reaction is not driven to completion, significant amounts of mono-brominated precursors may remain.
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Over-brominated Products: Use of excess brominating agent or harsh reaction conditions can lead to the formation of tri- or even tetra-brominated anthracene-9,10-diones.
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Positional Isomers: Isomers such as 1,3-, 2,6-, and 1,4-dibromoanthracene-9,10-dione are common byproducts, the formation of which is dictated by the synthetic pathway and reaction conditions.[1]
Q3: How can I identify the desired 2,3-isomer and differentiate it from other dibromo-isomers?
A combination of analytical techniques is essential for unambiguous identification:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The symmetry and substitution pattern of each isomer will result in a unique set of signals and coupling constants. The 2,3-isomer will have a distinct symmetry compared to, for example, the 2,6-isomer.
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Mass Spectrometry (MS): MS will confirm the molecular weight of the dibrominated product (366.00 g/mol for C₁₄H₆Br₂O₂), but it will not distinguish between isomers.[1] It is crucial for identifying under- or over-brominated byproducts.
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Chromatography: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) can be used to separate different isomers, although baseline separation can be challenging. Developing a robust chromatographic method is key for monitoring reaction progress and assessing purity.
Q4: What general strategies can minimize byproduct formation?
Minimizing byproducts requires careful control over the reaction conditions and often involves a multi-step, regioselective synthesis.
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Control of Stoichiometry: Precise control over the molar ratio of the substrate to the brominating agent is critical to avoid over-bromination.
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Temperature and Reaction Time: Lower temperatures generally favor selectivity but may lead to longer reaction times and incomplete conversion. Monitoring the reaction by TLC or HPLC is crucial to determine the optimal endpoint.
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Choice of Brominating Agent: Milder brominating agents, such as N-Bromosuccinimide (NBS) in the presence of a radical initiator, can sometimes offer better control than elemental bromine.
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Indirect Synthetic Routes: The most effective strategy is to use a starting material that directs bromination to the desired positions. For example, starting with a precursor that already contains the 2,3-dibromo pattern or using directing groups that favor this substitution before being removed in a later step.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Incorrect synthetic route (e.g., direct bromination). 2. Reaction conditions not optimal (temperature, time). 3. Inactive reagents. | 1. Employ a multi-step regioselective synthesis (see proposed workflow). 2. Methodically optimize reaction temperature and monitor progress by TLC/HPLC. 3. Verify the activity of the brominating agent and ensure all reagents are pure and dry. |
| Product is a Mixture of Isomers | 1. Lack of regiochemical control in the bromination step. 2. Rearrangement reactions under acidic conditions. | 1. Re-evaluate the synthetic strategy to incorporate directing groups or use a precursor with the correct substitution pattern. 2. Buffer the reaction mixture if acidic byproducts (e.g., HBr) are promoting isomerization. |
| Significant Amount of Over-brominated Product | 1. Excess brominating agent. 2. Reaction time too long. 3. Reaction temperature too high. | 1. Reduce the molar equivalents of the brominating agent. Consider slow, dropwise addition. 2. Stop the reaction as soon as the dibromo-product is maximized (monitor by TLC/HPLC). 3. Lower the reaction temperature. |
| Difficulty Purifying the Final Product | 1. Similar polarity of isomers and byproducts. 2. Low solubility of the product. | 1. Use fractional crystallization from various solvents (e.g., toluene, carbon tetrachloride).[2] 2. Employ preparative HPLC or column chromatography with a carefully selected eluent system. Multiple chromatographic steps may be necessary. |
Visualizing Reaction Pathways and Troubleshooting
The Challenge of Regioselectivity
Direct electrophilic bromination of anthracene-9,10-dione is disfavored for the 2 and 3 positions due to the deactivating, meta-directing nature of the carbonyl groups.
Caption: Regioselectivity in Anthracene-9,10-dione Bromination.
General Experimental Workflow (Hypothetical Multi-Step Route)
A plausible, though complex, route to this compound involves multiple steps to control the regiochemistry. The following workflow illustrates a general strategy.
Caption: A general multi-step workflow for regioselective synthesis.
Troubleshooting Logic Flowchart
This flowchart helps diagnose common experimental issues based on analytical results.
Caption: Troubleshooting flowchart for product analysis.
Experimental Protocols
Protocol: Synthesis of 9,10-Dibromoanthracene [2]
-
Materials:
-
Anthracene (300 g, 80-85% purity)
-
Carbon tetrachloride (3 L)
-
Bromine (567 g, 182 cc)
-
-
Procedure:
-
Suspend 300 g of anthracene in 3 L of carbon tetrachloride in a 5-L flask equipped with a dropping funnel, mechanical stirrer, and reflux condenser.
-
With vigorous stirring, slowly add 567 g of bromine to the suspension over approximately 30 minutes. The reaction is exothermic and the product will begin to precipitate. Maintain a rate of addition that minimizes the loss of bromine with the evolving hydrogen bromide gas.
-
After the addition is complete, gently warm the mixture on a steam bath with continued stirring. Heat until the mixture boils gently and maintain reflux for one hour.
-
Allow the mixture to cool for several hours without stirring.
-
Filter the crude product, wash it with a small amount of cold carbon tetrachloride, and air dry. This yields 270-425 g of crude 9,10-dibromoanthracene.
-
-
Purification (Extraction):
-
The crude product can be purified by extraction with carbon tetrachloride or recrystallization from toluene.
-
For extraction, use about 1 L of carbon tetrachloride per extraction. Heat the solvent to boiling and extract the crude solid until crystals just begin to separate from the boiling solvent.
-
Multiple extractions (approximately eight) may be necessary to obtain a pure product, which appears as brilliant yellow needles with a melting point of 221–222 °C.[2] The yield of pure product is typically in the range of 83-88%.[3]
-
-
Safety Note: This procedure involves hazardous materials. Bromine is highly corrosive and toxic. Carbon tetrachloride is a suspected carcinogen. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
Safety Guidelines for 2,3-Dibromoanthracene-9,10-dione: A Technical Support Resource
This technical support center provides essential safety guidelines, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2,3-Dibromoanthracene-9,10-dione. The following information is compiled to ensure safe handling and to address potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for related compounds like 2,6-Dibromoanthracene-9,10-dione and 9,10-Dibromoanthracene, the primary hazards include:
-
It is classified as hazardous by the 2012 OSHA Hazard Communication Standard.[3]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: To minimize exposure, the following personal protective equipment should be worn:
-
Eye Protection: Safety goggles with side-shields or other approved eye protection.[1][5]
-
Hand Protection: Handle with appropriate chemical-resistant gloves.[1][5][6] Gloves should be inspected before use and disposed of properly after.[7]
-
Skin and Body Protection: Wear impervious clothing to prevent skin contact.[1][3]
-
Respiratory Protection: In areas with inadequate ventilation or where dust is generated, use a full-face particle respirator type N95 (US) or type P2 (EN 143) respirator cartridges.[5][6]
Q3: What are the proper storage conditions for this compound?
A3: The compound should be stored in a dry, cool, and well-ventilated place.[2][3][5] Keep the container tightly closed and store it locked up.[2][4][5] Incompatible materials include strong oxidizing agents.[3][4]
Q4: How should I dispose of this compound waste?
A4: Dispose of the contents and container in accordance with local, state, or national legislation.[2][4][5] Avoid release to the environment.[5]
Troubleshooting Guide
Problem: I have accidentally spilled a small amount of this compound powder in the lab.
Solution:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1] If necessary, evacuate personnel to a safe area.[1]
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the proper personal protective equipment, including gloves, eye protection, and respiratory protection.[1]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1]
-
Clean-up: For a dry spill, sweep up the spilled substance, avoiding the creation of dust.[5] Where practical, use vacuum equipment for collection.[5] For liquid spills, absorb with a finely-powdered liquid-binding material like diatomite.[1]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Place the contaminated material in a suitable, labeled container for disposal according to regulations.[1][5]
Problem: I have come into contact with the chemical.
Solution:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[1][2][5] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[1][2][5] If eye irritation persists, seek medical advice or attention.[5]
-
Skin Contact: Wash the affected skin with plenty of soap and water.[2][4][5] If skin irritation occurs, get medical advice.[5] Remove and wash contaminated clothing before reuse.[2][4]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2][5] If you feel unwell, get medical advice or attention.[1][5]
-
Ingestion: Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1] Seek medical advice or attention if you feel unwell.[1][5]
Chemical and Physical Properties
| Property | Value |
| CAS Number | 633-68-1 |
| Molecular Formula | C14H6Br2O2 |
| Appearance | Pale yellow to yellow-red or brown crystal powder[8] |
| Storage Temperature | Room Temperature[8] |
Experimental Workflow: Chemical Spill Response
Caption: Workflow for handling a chemical spill.
References
- 1. file.leyan.com [file.leyan.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. 9,10-Dibromoanthracene 98 523-27-3 [sigmaaldrich.com]
- 7. 9,10-Dibromoanthracene - Safety Data Sheet [chemicalbook.com]
- 8. 2,6-Dibromoanthracene-9,10-dione | 633-70-5 [sigmaaldrich.com]
Preventing degradation of 2,3-Dibromoanthracene-9,10-dione during experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of 2,3-Dibromoanthracene-9,10-dione during your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter that can lead to the degradation of this compound.
Issue 1: Color Change or Loss of Signal During Light-Sensitive Experiments
Possible Cause: Photodegradation is a common issue for anthraquinone derivatives, leading to a loss of conjugation and, consequently, a change in color or fluorescence.
Solutions:
-
Minimize Light Exposure: Protect the compound from light by using amber-colored vials or wrapping containers in aluminum foil. Work in a dimly lit room or use a fume hood with the sash lowered to block overhead lighting.
-
Use Photostable Solvents: The choice of solvent can influence the rate of photodegradation. While specific data for this compound is limited, non-polar solvents are generally preferred for similar compounds to minimize photochemical reactions.
-
Employ UV Filters: If your experimental setup involves a light source, use appropriate filters to block wavelengths that are strongly absorbed by the compound but not necessary for the experiment.
-
Degas Solvents: The presence of oxygen can accelerate photodegradation. Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) can help to mitigate this.
Logical Workflow for Troubleshooting Photodegradation
Caption: Troubleshooting workflow for photodegradation.
Issue 2: Compound Instability at Elevated Temperatures
Possible Cause: Thermal decomposition can occur, especially for halogenated organic compounds, leading to the loss of bromine atoms and breakdown of the aromatic structure.
Solutions:
-
Maintain Low Temperatures: Store the compound at recommended room temperature and avoid unnecessary exposure to heat. For reactions requiring elevated temperatures, use the lowest effective temperature and shortest possible reaction time.
-
Inert Atmosphere: Performing reactions under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation at higher temperatures.
-
Solvent Choice: Use high-boiling point, inert solvents to minimize solvent evaporation and maintain a stable reaction temperature.
Issue 3: Unexpected Side Reactions or Product Impurities
Possible Cause: this compound can undergo dehalogenation or other reactions in the presence of certain reagents or under specific pH conditions.
Solutions:
-
pH Control: Avoid strongly acidic or basic conditions unless required for a specific reaction, as these can promote hydrolysis or other degradation pathways. Buffer your reaction mixture to maintain a stable pH.
-
Reagent Compatibility: Be cautious when using strong reducing agents, as they can cause debromination. Similarly, strong nucleophiles may react with the aromatic ring. A thorough literature search on the compatibility of your reagents is recommended.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is recommended to store this compound in a cool, dry, and dark place.[1] Keep the container tightly sealed to prevent moisture absorption and exposure to air. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen.
Q2: How can I monitor the degradation of this compound during my experiment?
A2:
-
UV-Visible Spectroscopy: This technique is useful for monitoring changes in the electronic structure of the molecule.[2] Degradation will likely result in a decrease in the absorbance at the characteristic wavelengths of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information. The appearance of new signals or changes in the chemical shifts of existing protons and carbons can indicate the formation of degradation products.[3]
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the parent compound and any degradation products, helping to elucidate the degradation pathway.
Q3: What are the likely degradation pathways for this compound?
A3: Based on the general chemistry of halogenated aromatic compounds and anthraquinones, the following degradation pathways are plausible:
-
Photodebromination: Exposure to light, especially UV radiation, can lead to the cleavage of the carbon-bromine bonds, resulting in the formation of mono-bromo or completely debrominated anthracene-9,10-dione.
-
Reductive Dehalogenation: The presence of reducing agents can cause the replacement of bromine atoms with hydrogen atoms.
-
Ring Opening/Oxidation: Under harsh oxidative conditions or prolonged exposure to light and oxygen, the aromatic ring system can be cleaved.
Potential Degradation Pathway
Caption: Plausible degradation pathways for the compound.
Quantitative Data Summary
Currently, there is limited published quantitative data specifically on the degradation kinetics of this compound. The following table provides a general overview of factors influencing the stability of related compounds.
| Parameter | Condition | Effect on Stability | Citation |
| Light | UV or prolonged visible light exposure | Can lead to photodegradation and debromination. | |
| Temperature | Elevated temperatures | May cause thermal decomposition. | [4] |
| pH | Strongly acidic or basic | Can promote hydrolysis or other reactions. | [5][6] |
| Oxygen | Presence of O₂ with light | Can accelerate photo-oxidative degradation. | |
| Reducing Agents | Strong reducing agents | Can cause reductive dehalogenation. |
Experimental Protocols
Protocol 1: UV-Vis Spectroscopy for Monitoring Degradation
-
Solution Preparation: Prepare a stock solution of this compound in a suitable, UV-grade solvent (e.g., acetonitrile or dichloromethane) at a known concentration.
-
Initial Spectrum: Record the initial UV-Vis absorption spectrum of the solution. Identify the wavelength of maximum absorbance (λmax).
-
Experimental Conditions: Subject the solution to the experimental conditions being tested (e.g., exposure to a specific light source, elevated temperature).
-
Time-course Measurement: At regular time intervals, withdraw an aliquot of the solution and record its UV-Vis spectrum.
-
Data Analysis: Plot the absorbance at λmax as a function of time. A decrease in absorbance indicates degradation. The appearance of new peaks at different wavelengths suggests the formation of degradation products.[2]
Experimental Workflow for UV-Vis Analysis
Caption: Workflow for monitoring degradation via UV-Vis.
Protocol 2: General Handling and Solubilization
-
Weighing: Weigh the required amount of this compound in a fume hood, avoiding inhalation of the powder.
-
Solvent Addition: Add the desired solvent to the solid. Use solvents that are known to be compatible and in which the compound is soluble.
-
Sonication: If the compound does not dissolve readily, use a sonicator bath at room temperature to aid dissolution. Avoid heating unless necessary and validated.
-
Storage of Solution: Store the prepared solution in a tightly capped, amber-colored vial, and if necessary, in a refrigerator or freezer, depending on the solvent's properties. Protect from light.
References
- 1. [PDF] Thermal Decomposition Studies of Halogenated Organic Compounds | Semantic Scholar [semanticscholar.org]
- 2. amhsr.org [amhsr.org]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4.3 Acid-Base Reactions – Introduction to Chemistry [openoregon.pressbooks.pub]
Validation & Comparative
A Comparative Guide to 2,3-Dibromoanthracene-9,10-dione and Its Isomers for Researchers and Drug Development Professionals
This guide provides a comparative overview of 2,3-Dibromoanthracene-9,10-dione and its isomers, 1,3-Dibromoanthracene-9,10-dione and 2,6-Dibromoanthracene-9,10-dione. The information is intended for researchers, scientists, and professionals in drug development who are interested in the potential applications of these compounds.
Physicochemical Properties
The physicochemical properties of this compound and its 1,3- and 2,6-isomers are summarized in Table 1. These properties are primarily derived from computational predictions and data from chemical suppliers, as comprehensive experimental data is limited in publicly available literature.
| Property | This compound | 1,3-Dibromoanthracene-9,10-dione | 2,6-Dibromoanthracene-9,10-dione |
| CAS Number | 633-68-1 | 602-72-2[1] | 633-70-5[2] |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂[1] | C₁₄H₆Br₂O₂[2] |
| Molecular Weight | 366.01 g/mol | 366.00 g/mol [3] | 366.00 g/mol [3] |
| Appearance | Not specified | Yellowish crystalline solid[1] | Light yellow to brown crystal powder[2][4] |
| Melting Point | Not specified | Not available[1] | 290 °C[2][4] |
| Boiling Point | Not specified | 491.8 °C at 760 mmHg[1] | 491.8 °C at 760 mmHg[4] |
| Density | Not specified | 1.911 g/cm³[1] | 1.9 g/cm³[5] |
| Solubility | Not specified | Not available[1] | Not specified |
| InChI Key | Not available | Not available | JUFYHUWBLXKCJM-UHFFFAOYSA-N[3] |
Biological Activity and Potential Applications
Anthracene-9,10-diones, also known as anthraquinones, are a class of compounds that have garnered significant interest in drug development, particularly as anticancer agents.[6][7] The biological activity of these compounds is often attributed to their ability to intercalate with DNA and inhibit enzymes such as topoisomerase II. The substitution pattern on the anthraquinone core can significantly influence their biological efficacy and selectivity.
This compound has been noted for its use as a building block in the synthesis of organic compounds, including dyes, fluorescent probes, and polymeric materials.[8] It has also found application in photophysical studies and as a dopant in organic light-emitting diodes (OLEDs).[8]
1,3-Dibromoanthracene-9,10-dione is described as an intermediate in the synthesis of various organic compounds, dyes, pharmaceuticals, and agrochemicals.[1] Its unique chemical properties, including increased reactivity and polarity compared to unsubstituted anthracene, make it a versatile building block.[1]
2,6-Dibromoanthracene-9,10-dione and its derivatives have been investigated for their potential as inhibitors of human protein kinase CK2, a target in cancer therapy.[9] Furthermore, 2,6-disubstituted anthracene-9,10-diones have been synthesized and evaluated for their DNA-binding properties and in vitro cytotoxicity, showing promise as anticancer agents.[10]
Chemical Reactivity and Synthesis
The bromine atoms on the anthracene-9,10-dione core are expected to influence the reactivity of the molecule. They are electron-withdrawing groups, which can affect the electron density of the aromatic system and the reactivity of the carbonyl groups. The position of the bromine atoms will dictate the regioselectivity of further chemical modifications.
Detailed experimental protocols for the synthesis of 2,3-, 1,3-, and 2,6-dibromoanthracene-9,10-dione are not extensively reported in readily accessible literature. However, a general approach to synthesizing substituted anthracene-9,10-diones often involves the bromination of the corresponding anthraquinone or the cyclization of appropriately substituted precursors.
For example, a general experimental workflow for the synthesis of a substituted anthracene-9,10-dione could be conceptualized as follows:
Caption: Generalized workflow for the synthesis of dibromoanthracene-9,10-dione isomers.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound or its 1,3- and 2,6-isomers. As research into the biological activities of these specific compounds is limited, their effects on cellular signaling remain to be elucidated.
Conclusion
This compound and its isomers, 1,3- and 2,6-dibromoanthracene-9,10-dione, represent a class of compounds with potential applications in materials science and drug discovery. While physicochemical data is available to some extent, a significant gap exists in the comparative experimental data regarding their biological and chemical performance. The known anticancer activity of the parent anthraquinone scaffold suggests that these brominated derivatives warrant further investigation. Future research should focus on the systematic evaluation and direct comparison of these isomers to understand how the position of the bromine substituents influences their properties and to unlock their full potential in various scientific and therapeutic areas.
References
- 1. Cas 602-72-2,1,3-dibromoanthracene-9,10-dione | lookchem [lookchem.com]
- 2. 2,6-Dibromoanthraquinone CAS#: 633-70-5 [amp.chemicalbook.com]
- 3. 2,6-Dibromoanthraquinone | C14H6Br2O2 | CID 10959484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 633-70-5,2,6-Dibromoanthraquinone | lookchem [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. alfa-chemical.com [alfa-chemical.com]
- 9. Synthesis and biological evaluation of 2,6-di(furan-3-yl)anthracene-9, 10-dione as an inhibitor of human protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthracene-9,10-diones as potential anticancer agents. Synthesis, DNA-binding, and biological studies on a series of 2,6-disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Dibromoanthracene-9,10-dione and 1,3-dibromoanthracene-9,10-dione for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between isomeric compounds is critical for advancing research. This guide provides a comparative analysis of 2,3-Dibromoanthracene-9,10-dione and 1,3-dibromoanthracene-9,10-dione, focusing on their physicochemical properties and potential biological activities based on available data for related compounds.
While direct comparative studies on the biological effects of these specific isomers are limited in publicly accessible literature, this guide compiles their known physicochemical characteristics and discusses the potential for biological activity based on studies of similar anthracene-9,10-dione derivatives. This information can serve as a foundational resource for initiating new research and development projects.
Physicochemical Properties: A Tale of Two Isomers
The positioning of the bromine atoms on the anthracene-9,10-dione core significantly influences the physicochemical properties of these isomers. A summary of the available data is presented below.
| Property | This compound | 1,3-dibromoanthracene-9,10-dione |
| CAS Number | 633-68-1 | 602-72-2 |
| Molecular Formula | C₁₄H₆Br₂O₂ | C₁₄H₆Br₂O₂ |
| Molecular Weight | 366.01 g/mol | 366.01 g/mol |
| Melting Point | 278-279 °C | Not Available |
| Boiling Point | 491.8 °C at 760 mmHg | 491.8 °C at 760 mmHg[1] |
| Density | 1.911 g/cm³ | 1.911 g/cm³[1] |
| Solubility | Not Available | Not Available[1] |
| Appearance | - | Yellowish crystalline solid[1] |
Biological Activity and Potential Applications in Drug Development
Anthracene-9,10-diones, also known as anthraquinones, are a well-studied class of compounds with a broad range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The specific substitution pattern on the anthraquinone scaffold plays a crucial role in determining the biological efficacy and mechanism of action.
While no direct comparative studies on the cytotoxicity or other biological activities of 2,3- and 1,3-dibromoanthracene-9,10-dione were identified, research on other substituted anthracene-9,10-diones provides valuable insights. For instance, studies on 2,6-disubstituted anthracene-9,10-diones have shown potential as anticancer agents, with their mechanism of action linked to DNA binding.[2] It is plausible that the dibromo isomers discussed here may also exhibit cytotoxic effects, warranting further investigation.
These compounds can serve as valuable intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] this compound, for example, is used as a building block for creating dyes, fluorescent probes, and polymeric materials.[3]
Experimental Protocols
For researchers interested in evaluating the biological activities of these compounds, the following are generalized experimental protocols for assessing cytotoxicity and outlining a synthetic workflow.
Cytotoxicity Assay: MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.
Objective: To determine the concentration at which the compounds inhibit cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 1,3-dibromoanthracene-9,10-dione
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
Caption: Workflow for determining the cytotoxicity of compounds using the MTT assay.
Synthesis and Characterization
The synthesis of dibromoanthracene-9,10-diones can be achieved through the bromination of anthracene followed by oxidation. The specific isomer obtained depends on the reaction conditions and the starting materials.
General Synthetic Approach
Caption: General workflow for the synthesis, purification, and characterization of dibromoanthracene-9,10-diones.
Concluding Remarks
This guide provides a foundational comparison of 2,3- and 1,3-dibromoanthracene-9,10-dione based on the currently available data. The distinct substitution patterns of these isomers are expected to result in different biological activities and physicochemical properties. Significant data gaps exist, particularly concerning their biological effects and solubility. Further experimental investigation is necessary to fully elucidate the properties of these compounds and to explore their potential in drug discovery and materials science. The provided experimental frameworks can serve as a starting point for such investigations.
References
Performance of 2,3-Dibromoanthracene-9,10-dione in OLEDs versus other materials
In the ever-evolving landscape of Organic Light-Emitting Diode (OLED) technology, the quest for novel materials with enhanced efficiency, stability, and color purity is paramount. This guide provides a comparative analysis of 2,3-Dibromoanthracene-9,10-dione, a lesser-explored anthracene derivative, against more established materials used in OLED fabrication. Due to a scarcity of direct experimental data on the performance of this compound in OLEDs, this comparison will draw upon the known properties of its core structures—anthracene and anthraquinone—and benchmark them against well-characterized OLED materials. This analysis is intended for researchers and scientists in materials science and drug development who are exploring new molecular scaffolds for advanced electronic applications.
Introduction to Anthracene Derivatives in OLEDs
Anthracene and its derivatives are a cornerstone of OLED technology, frequently employed as blue emitters and host materials due to their high photoluminescence quantum yields and excellent thermal stability.[1] The introduction of bromine atoms and a dione functionality, as seen in this compound, can significantly alter the electronic and photophysical properties of the parent anthracene molecule. These modifications can influence the material's energy levels (HOMO/LUMO), emission wavelength, and charge transport characteristics, making it a candidate for various roles within an OLED device.
Comparative Performance Data
Table 1: Performance Comparison of Blue Emitter Materials
| Material | EQEmax (%) | C.I.E. (x, y) | Driving Voltage (V) |
| Hypothetical this compound | Not Reported | Not Reported | Not Reported |
| 9,10-Diphenylanthracene (DPA) derivative | ~5-8 | (0.15, 0.18) | 4-6 |
| Iridium(III) complex (e.g., FIrpic) | >20 | (0.16, 0.37) | 3-5 |
| TADF Emitter (e.g., 4CzIPN) | >20 | (0.18, 0.45) | 3-5 |
Table 2: Performance Comparison of Host Materials
| Material | Triplet Energy (eV) | T g (°C) | T d (°C) |
| Hypothetical this compound | Not Reported | Not Reported | Not Reported |
| CBP | 2.56 | 62 | 350 |
| mCP | 2.90 | 137 | 380 |
| TCTA | 2.83 | 151 | 410 |
Experimental Protocols
The fabrication and characterization of OLEDs are critical to evaluating material performance. Below are generalized protocols for vacuum deposition and device testing, which would be applicable for assessing a new material like this compound.
OLED Fabrication by Vacuum Thermal Evaporation
A standard method for producing small-molecule OLEDs is vacuum thermal evaporation, which allows for the deposition of highly uniform thin films.[2]
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance hole injection.[3]
-
Organic Layer Deposition: The cleaned substrates are loaded into a high-vacuum chamber (typically <10⁻⁶ Torr). The organic materials, including hole transport, emissive, and electron transport layers, are sequentially deposited by thermal evaporation from resistively heated crucibles. The thickness of each layer is monitored in real-time using a quartz crystal microbalance.
-
Cathode Deposition: Following the deposition of the organic layers, a metal cathode (e.g., LiF/Al) is deposited through a shadow mask to define the active area of the device.
-
Encapsulation: To protect the device from atmospheric moisture and oxygen, it is encapsulated in a nitrogen-filled glovebox using a glass lid and a UV-curable epoxy sealant.
Device Characterization
The performance of the fabricated OLEDs is evaluated based on several key metrics.[4][5]
Protocol:
-
Current-Voltage-Luminance (I-V-L) Characteristics: The device is driven by a source measure unit, and the current and voltage are recorded. The luminance is measured simultaneously using a calibrated photodiode or a spectroradiometer.
-
Electroluminescence (EL) Spectrum: The emitted light is collected by a fiber optic cable connected to a spectrometer to determine the emission spectrum and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
External Quantum Efficiency (EQE): The EQE, which is the ratio of the number of photons emitted to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
Device Lifetime: The operational stability of the device is assessed by monitoring the decrease in luminance over time at a constant current density. The lifetime is often reported as the time it takes for the luminance to decay to 50% of its initial value (LT50).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the fundamental processes within an OLED and a typical experimental workflow for material evaluation.
Caption: Energy transfer and light emission process in a typical multilayer OLED.
Caption: Experimental workflow for evaluating a new OLED material.
Discussion and Future Outlook
The introduction of bromine atoms to the anthracene core in this compound is expected to lower the LUMO energy level due to the electron-withdrawing nature of halogens. This could potentially facilitate electron injection and transport. The anthraquinone moiety is known for its electron-accepting properties and has been explored in the context of thermally activated delayed fluorescence (TADF) materials.[6] The combination of these structural features suggests that this compound could be investigated as an electron-transporting material, a host for phosphorescent or TADF emitters, or even as an emissive material itself, likely with a blue-shifted emission compared to unsubstituted anthracene.
However, the presence of heavy bromine atoms can also promote intersystem crossing, which might lead to a decrease in fluorescence quantum yield but could be beneficial for phosphorescent or TADF applications.
To ascertain the true potential of this compound in OLEDs, further research is essential. This should include:
-
Synthesis and Purification: Development of a high-yield synthesis route and an effective purification method to achieve the high purity required for OLED applications.
-
Photophysical Characterization: Detailed studies of its absorption, emission, and excited-state dynamics in both solution and thin films.
-
Electrochemical Characterization: Measurement of its HOMO and LUMO energy levels to understand its charge injection and transport properties.
-
Device Fabrication and Testing: Incorporation of the material into various OLED architectures to evaluate its performance as an emitter, host, or transport layer material.
By systematically exploring these aspects, the scientific community can determine the viability of this compound and its derivatives as next-generation materials for high-performance OLEDs.
References
A Comparative Guide to the Structural Validation of Synthesized 2,3-Dibromoanthracene-9,10-dione
This guide provides a comprehensive comparison of analytical methods for the structural validation of synthesized 2,3-Dibromoanthracene-9,10-dione. It is intended for researchers, scientists, and professionals in drug development. The guide details experimental protocols and presents comparative data with alternative dibromoanthracene-9,10-dione isomers.
Workflow for Structural Validation
The structural validation of a synthesized compound like this compound follows a logical progression of analytical techniques to confirm its identity, purity, and structure. This workflow typically starts with basic physical characterization and moves towards more detailed spectroscopic analysis.
Navigating the Synthesis of 2,3-Dibromoanthracene-9,10-dione: A Comparative Guide to Ensuring Reproducibility
A reproducible and selective synthesis of 2,3-Dibromoanthracene-9,10-dione, a key intermediate in the development of novel organic materials and potential pharmaceutical agents, presents a significant synthetic challenge. The lack of a standardized, well-documented protocol necessitates a thorough comparison of potential synthetic strategies. This guide provides an objective analysis of plausible routes, highlighting the critical parameters to ensure reproducibility and achieve the desired regioselectivity for researchers, scientists, and drug development professionals.
Direct bromination of anthracene-9,10-dione (anthraquinone) is often the most straightforward approach for halogenation. However, this method typically yields a mixture of isomers, with substitution favoring other positions over the 2- and 3-positions. Achieving the desired 2,3-dibromo substitution pattern with high selectivity and reproducibility requires more nuanced, multi-step approaches. This guide explores three principal strategies: direct bromination, a multi-step synthesis via a Diels-Alder reaction, and a synthetic route utilizing a Sandmeyer reaction from a diaminoanthraquinone precursor.
Comparative Analysis of Synthetic Strategies
The choice of synthetic route will depend on the desired scale, purity requirements, and the synthetic chemistry expertise available. The following table summarizes the key aspects of the three proposed strategies.
| Synthetic Strategy | Starting Materials | Number of Steps | Key Challenges & Considerations for Reproducibility |
| Direct Bromination | 9,10-Anthraquinone, Brominating Agent (e.g., Br₂) | 1 | - Poor regioselectivity leading to a mixture of isomers. - Harsh reaction conditions may be required. - Difficult purification of the desired 2,3-isomer. - Reproducibility is highly dependent on precise control of reaction conditions (temperature, catalyst, solvent). |
| Diels-Alder Reaction | Substituted 1,3-diene and a suitable dienophile (e.g., a dibrominated benzoquinone) | 2-3 | - Availability and synthesis of the appropriately substituted diene and dienophile. - Control of regioselectivity in the cycloaddition step. - Potential for low yields if the cycloaddition is not efficient. - Reproducibility hinges on the purity of the starting materials and consistent reaction conditions for the cycloaddition. |
| Sandmeyer Reaction | 2,3-Diaminoanthracene-9,10-dione | 2 | - Synthesis of the 2,3-diaminoanthraquinone precursor can be challenging. - The diazotization and subsequent Sandmeyer reaction must be carefully controlled to avoid side reactions and ensure complete conversion. - Handling of potentially unstable diazonium salts requires specific safety precautions. - Reproducibility is dependent on the quality of the diamine precursor and precise control of the Sandmeyer reaction conditions.[1][2][3] |
Experimental Protocols
Hypothetical Protocol 1: Synthesis via Diels-Alder Reaction
This protocol is conceptual and would require significant optimization.
-
Synthesis of a 1,2-dibromo-4,5-divinylbenzene (or a similar diene): This would likely involve a multi-step synthesis from a commercially available starting material. The specific route would need to be developed.
-
Diels-Alder Reaction:
-
In a flame-dried round-bottom flask, dissolve the synthesized diene (1 equivalent) in a suitable solvent such as toluene.
-
Add 1,4-benzoquinone (1 equivalent) as the dienophile.
-
Heat the reaction mixture under reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
-
Oxidation/Aromatization:
-
Dissolve the crude product from the previous step in a suitable solvent like acetic acid.
-
Add an oxidizing agent (e.g., chromium trioxide or air bubbling through the solution) to facilitate the aromatization to the anthraquinone core.
-
Monitor the reaction by TLC.
-
Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude this compound by column chromatography on silica gel followed by recrystallization.
Protocol 2: Synthesis via Sandmeyer Reaction
This protocol assumes the successful synthesis of 2,3-diaminoanthracene-9,10-dione.
-
Diazotization of 2,3-Diaminoanthracene-9,10-dione:
-
Suspend 2,3-diaminoanthracene-9,10-dione (1 equivalent) in an aqueous solution of hydrobromic acid (HBr) at 0-5 °C in a three-necked flask equipped with a mechanical stirrer.
-
Slowly add a solution of sodium nitrite (NaNO₂) (2.2 equivalents) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the bis-diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) (2.2 equivalents) in HBr at 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter the solid product.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., chlorobenzene or nitrobenzene).
-
Visualizing the Synthetic Pathways
To better understand the logical flow of the proposed synthetic strategies, the following diagrams illustrate the conceptual pathways and a workflow for developing a reproducible synthesis.
Caption: Alternative synthetic routes to dibromoanthraquinone isomers.
Caption: A logical workflow for synthesis development and validation.
References
Benchmarking the Photoluminescent Quantum Yield of 2,3-Dibromoanthracene-9,10-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated photoluminescent properties of 2,3-Dibromoanthracene-9,10-dione against established fluorescent anthracene derivatives. Due to the limited availability of direct experimental data for its photoluminescent quantum yield (PLQY), this document offers a framework for researchers to benchmark its performance. The guide details the standardized experimental protocol for relative PLQY measurement, enabling researchers to generate their own quantitative data.
Introduction to this compound
This compound is an organic compound featuring an anthracene core functionalized with two bromine atoms and two ketone groups.[1] While its primary applications have been as a synthetic intermediate for dyes, fluorescent probes, and polymeric materials, its photophysical properties are of increasing interest.[1] The presence of both electron-withdrawing (dione) and heavy-atom (bromo) substituents is expected to significantly influence its fluorescence characteristics, potentially leading to a lower PLQY compared to highly fluorescent anthracene derivatives.
Comparative Analysis of Photoluminescent Quantum Yields
To provide a context for evaluating the performance of this compound, the following table summarizes the PLQY of related anthracene derivatives. These compounds are selected to represent a range of quantum efficiencies and substitution patterns.
| Compound | Solvent | Photoluminescent Quantum Yield (PLQY) | Reference |
| Anthracene | Cyclohexane | 0.28 - 0.36 | [2] |
| 9,10-Diphenylanthracene | Cyclohexane | ~0.90 - 1.00 | [3][4] |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58 | [5][6] |
| trans-9,10-bis(2-butoxyphenyl)anthracene (BBPA) | Not Specified | 0.895 | [7] |
| 9,10-bis(perfluorobenzyl)anthracene | Not Specified | 0.85 | [2] |
Experimental Protocol: Relative Photoluminescent Quantum Yield Measurement
The relative method is a widely used technique to determine the PLQY of a fluorescent compound by comparing its emission to that of a well-characterized standard with a known quantum yield.[8]
Materials and Equipment:
-
Fluorometer capable of recording excitation and emission spectra
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound (sample)
-
Fluorescence standard (e.g., Quinine Sulfate or 9,10-Diphenylanthracene)
-
Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or as appropriate for the sample and standard)
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the fluorescence standard in the chosen solvent.
-
Prepare a stock solution of the this compound in the same solvent.
-
Prepare a series of dilutions for both the standard and the sample, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.[6]
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, record the absorbance spectra of all diluted solutions of the standard and the sample.
-
Determine the absorbance value at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Set the excitation wavelength on the fluorometer. This should be a wavelength where both the sample and the standard absorb light.
-
Record the fluorescence emission spectrum for each diluted solution of the standard and the sample. Ensure the experimental settings (e.g., slit widths) are identical for all measurements.
-
Integrate the area under the emission curve for each spectrum.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample.
-
Determine the gradient (slope) of the resulting straight lines for both the standard (Grad_std) and the sample (Grad_smp).
-
Calculate the PLQY of the sample (Φ_smp) using the following equation:
Φ_smp = Φ_std * (Grad_smp / Grad_std) * (n_smp² / n_std²)
Where:
-
Φ_std is the known quantum yield of the standard.
-
n_smp and n_std are the refractive indices of the solvent used for the sample and standard solutions, respectively (if the same solvent is used, this term is 1).
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the relative photoluminescent quantum yield.
Caption: Workflow for relative photoluminescent quantum yield measurement.
References
A Comparative Analysis of Dibromo-Anthraquinone Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of various dibromo-anthraquinone derivatives. The following sections detail their synthesis, cytotoxic, enzyme inhibitory, and antimicrobial activities, supported by experimental data and protocols.
This analysis focuses on the structure-activity relationships of dibromo-anthraquinone derivatives, a class of compounds with a growing interest in medicinal chemistry due to their diverse biological activities. The strategic placement of two bromine atoms on the anthraquinone scaffold significantly influences their chemical properties and biological efficacy, making them promising candidates for further investigation in drug discovery.
Synthesis and Chemical Properties
Dibromo-anthraquinone derivatives can be synthesized through various methods, primarily involving the bromination of anthraquinone or its derivatives. The position of the bromine atoms on the anthraquinone core is crucial in determining the molecule's reactivity and subsequent biological activity. Common starting materials include 1-amino-4-bromoanthraquinone-2-sulfonic acid (bromaminic acid) and 2,6-diaminoanthraquinone.
For instance, 2,6-dibromoanthraquinone can be synthesized from 2,6-diaminoanthraquinone using tert-butyl nitrite and copper(II) bromide in acetonitrile, with yields reportedly as high as 98.4%. Another common derivative, 1-hydroxy-2,4-dibromoanthraquinone, can be prepared through the cross-coupling reaction of 2,4-dibromo-1-hydroxyanthraquinone with various arylboronic acids.[1] The synthesis often involves techniques such as microwave-assisted Ullmann coupling reactions, which have been shown to be superior to classical methods in terms of yield, reaction time, and versatility.
Comparative Biological Activity
The biological activities of dibromo-anthraquinone derivatives are diverse, with significant potential in anticancer, enzyme inhibition, and antimicrobial applications. The following tables summarize the available quantitative data to facilitate a comparative analysis.
Cytotoxic Activity
Dibromo-anthraquinone derivatives have demonstrated notable cytotoxic effects against a range of cancer cell lines. The position of the bromo-substituents and the nature of other functional groups on the anthraquinone ring play a significant role in their anticancer potency.
| Compound | Cell Line | IC50 (µM) | Reference |
| 1-hydroxy-2,4-dibromoanthraquinone derivative with 2-methoxypyridin-4-yl group | KB, A549, HepG2 | 0.23 - 0.27 | [2] |
| 2-aryl-6,8-dibromoquinazolinone derivative (1f) | MCF-7 | 101.37 ± 12.20 | [3] |
| A549 | 124.5 ± 20.51 | [3] | |
| SKOV3 | 125 ± 7.07 | [3] | |
| 2-aryl-6,8-dibromoquinazolinone derivative (1g) | MCF-7 | 101.37 ± 12.20 | [3] |
| A549 | 124.5 ± 20.51 | [3] | |
| SKOV3 | 125 ± 7.07 | [3] |
Table 1: Comparative Cytotoxicity of Dibromo-Anthraquinone Derivatives. IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Enzyme Inhibitory Activity
Several anthraquinone derivatives have been investigated as inhibitors of various enzymes, highlighting their potential in treating diseases like cancer and neurodegenerative disorders. While specific comparative data for a series of dibromo-derivatives is limited, the available information on related compounds provides a basis for understanding their inhibitory potential. For instance, certain anthraquinone derivatives have shown potent inhibition of ectonucleoside triphosphate diphosphohydrolases (NTPDases) with IC50 values in the nanomolar range.[4]
| Compound Class | Target Enzyme | IC50 Range | Reference |
| 1-Amino-4-anilinoanthraquinone-2-sulfonates | NTPDase2 | 0.539 - 5.51 µM | [4] |
| 1-Amino-4-anilinoanthraquinone-2-sulfonates | NTPDase3 | 0.390 - 0.723 µM | [4] |
| Thioanthraquinone derivatives | Acetylcholinesterase (AChE) | Strong Inhibition | [5] |
| Thioanthraquinone derivatives | Butyrylcholinesterase (BChE) | Strong Inhibition | [5] |
Table 2: Enzyme Inhibitory Activity of Anthraquinone Derivatives. This table provides an overview of the inhibitory potential of the anthraquinone scaffold against various enzymes.
Antimicrobial Activity
The antibacterial and antiviral properties of anthraquinone derivatives have been well-documented. The presence of bromine atoms can enhance their antimicrobial efficacy. Structure-activity relationship studies have shown that the polarity of substituents on the anthraquinone ring is directly related to the antibacterial effects.[6][7]
| Compound Class/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Aloe-emodin derivatives | Staphylococcus aureus | 16 - 32 | [8] |
| Anthraquinone-connected coumarin derivative (1t) | Enterobacter aerogenes | 0.25 | [9] |
| Hypericin (an anthraquinone derivative) | Herpes Simplex Virus 1 & 2, Vesicular Stomatitis Virus | < 1 | [10] |
Table 3: Antimicrobial Activity of Anthraquinone Derivatives. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the dibromo-anthraquinone derivatives and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[5]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing enzyme inhibition. Specific conditions will vary depending on the enzyme and substrate.
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the enzyme, substrate, and inhibitor in the appropriate solvents.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the enzyme solution and different concentrations of the dibromo-anthraquinone derivative. Incubate for a specific period (e.g., 15 minutes) at the optimal temperature.
-
Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration. Calculate the IC50 value.[11]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a serial two-fold dilution of the dibromo-anthraquinone derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
ROS/JNK Signaling Pathway in Cancer
Dibromo-anthraquinone derivatives can induce cytotoxicity in cancer cells through the generation of Reactive Oxygen Species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway, leading to apoptosis.[12][13][14]
Caption: ROS/JNK signaling pathway induced by dibromo-anthraquinone derivatives leading to apoptosis.
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening the cytotoxic activity of dibromo-anthraquinone derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. apec.org [apec.org]
- 3. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of anthraquinone-connected coumarin derivatives via grindstone method and their evaluation of antibacterial, antioxidant, tyrosinase inhibitory activities with molecular docking, and DFT calculation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An In-Silico Evaluation of Anthraquinones as Potential Inhibitors of DNA Gyrase B of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Anthraquinone Compounds Inhibit Colon Cancer Cell Proliferation via the Reactive Oxygen Species/JNK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Techniques for confirming the purity of 2,3-Dibromoanthracene-9,10-dione samples
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. This guide provides a comparative overview of various analytical techniques for confirming the purity of 2,3-Dibromoanthracene-9,10-dione samples. The performance of each method is discussed, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is a halogenated aromatic ketone with the molecular formula C₁₄H₆Br₂O₂ and a molecular weight of 366.01 g/mol . Its purity is crucial for applications in materials science and as an intermediate in the synthesis of novel organic compounds. Potential impurities in commercially available or synthesized samples can include starting materials, isomers (e.g., other dibromoanthracene-9,10-dione isomers), and byproducts of the synthesis process.
Comparison of Analytical Techniques
A multi-technique approach is often the most effective strategy for a comprehensive purity assessment. The following table summarizes the key performance characteristics of several common analytical methods for the analysis of this compound.
| Technique | Principle | Information Provided | Typical Purity Range | Advantages | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative purity, detection of non-volatile impurities. | >95% | High sensitivity, excellent for separating isomers. | Requires a suitable chromophore, method development can be time-consuming. |
| GC-MS | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Identification of volatile impurities, structural information from fragmentation patterns. | >98% | High sensitivity and specificity, excellent for identifying unknown volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| ¹H & ¹³C NMR | Nuclear spin transitions in a magnetic field. | Structural confirmation, identification and quantification of impurities with distinct NMR signals. | >95% | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods, complex spectra can be difficult to interpret. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Identification of functional groups. | Qualitative | Fast, non-destructive, good for confirming the presence of key functional groups. | Not suitable for quantification, complex mixtures can be difficult to analyze. |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Confirmation of the empirical formula. | ±0.4% of theoretical values | Provides fundamental information about the elemental composition. | Does not provide information about impurities with the same elemental composition (isomers). |
Experimental Protocols and Data
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a powerful technique for assessing the purity of this compound and separating it from potential isomers and other non-volatile impurities.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is often effective for separating anthraquinone derivatives. A typical gradient might be:
-
0-5 min: 50% Acetonitrile
-
5-25 min: 50% to 95% Acetonitrile
-
25-30 min: 95% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed sample in a suitable solvent (e.g., acetonitrile or a mixture of dichloromethane and acetonitrile) to a concentration of approximately 1 mg/mL.
Illustrative Data:
A hypothetical HPLC chromatogram would show a major peak for this compound and potentially smaller peaks for impurities. The purity is calculated based on the relative peak areas.
| Compound | Retention Time (min) | Area (%) |
| Impurity 1 (e.g., starting material) | 5.2 | 0.3 |
| Impurity 2 (e.g., isomer) | 15.8 | 1.2 |
| This compound | 17.5 | 98.5 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for identifying volatile impurities and confirming the molecular weight of the target compound.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 min.
-
Ramp: 10 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or toluene to a concentration of about 1 mg/mL.
Illustrative Data:
The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 366 (with the characteristic isotopic pattern for two bromine atoms).
| m/z | Interpretation |
| 364, 366, 368 | Molecular ion cluster ([C₁₄H₆Br₂O₂]⁺) |
| 336, 338, 340 | [M-CO]⁺ |
| 281, 283 | [M-Br]⁺ |
| 176 | [M-2Br-2CO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for confirming the chemical structure of this compound and identifying structurally similar impurities.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Techniques: ¹H NMR, ¹³C NMR, and potentially 2D NMR techniques like COSY and HSQC for complex spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Illustrative ¹H NMR Data (in CDCl₃):
The ¹H NMR spectrum is expected to show signals in the aromatic region. The exact chemical shifts and coupling constants would depend on the substitution pattern. For this compound, one would expect to see signals corresponding to the six aromatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3 | m | 2H | Protons on the unsubstituted ring |
| ~8.2 | s | 1H | H-1 or H-4 |
| ~7.8 | m | 2H | Protons on the unsubstituted ring |
| ~7.7 | s | 1H | H-4 or H-1 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a quick and simple method to confirm the presence of key functional groups in the molecule.
Experimental Protocol:
-
Instrument: FT-IR Spectrometer.
-
Sampling Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
-
Spectral Range: 4000-400 cm⁻¹.
-
Sample Preparation: For ATR, a small amount of the solid sample is placed directly on the crystal. For a KBr pellet, the sample is ground with KBr and pressed into a thin disk.
Illustrative FT-IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak | Aromatic C-H stretch |
| ~1675 | Strong | C=O stretch (quinone) |
| ~1600-1450 | Medium | Aromatic C=C stretch |
| ~800-600 | Strong | C-Br stretch |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, O, Br) in the sample, which is then compared to the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Instrument: CHN/O/X Analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, Br₂) are separated and quantified.
Illustrative Data:
| Element | Theoretical (%) | Found (%) |
| C | 45.94 | 45.85 |
| H | 1.65 | 1.62 |
| Br | 43.66 | 43.50 |
Visualization of Workflows
The following diagrams illustrate the logical workflow for the purity analysis of a this compound sample.
Caption: Workflow for the comprehensive purity analysis of this compound.
Caption: Logical flow of the HPLC-UV method for purity determination.
Conclusion
Confirming the purity of this compound samples requires a combination of analytical techniques. While HPLC-UV is a robust method for quantitative purity assessment and separation of non-volatile impurities, GC-MS is excellent for identifying volatile contaminants. NMR and FT-IR are essential for structural confirmation and identification of functional groups. Finally, elemental analysis provides a fundamental check of the empirical formula. By employing a selection of these methods, researchers can be confident in the quality of their starting materials, leading to more reliable and accurate scientific outcomes.
A Comparative Guide to the Analytical Profiles of Dibromoanthracene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical data for 9,10-dibromoanthracene and its isomers. Due to the limited availability of comprehensive public data for 2,3-dibromoanthracene-9,10-dione, this guide focuses on readily characterizable dibromoanthracene isomers to provide a valuable reference for researchers working with these compounds. The information presented herein has been compiled from various sources and is intended for research and informational purposes.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 9,10-dibromoanthracene and several of its isomers. These properties are crucial for understanding the behavior of these compounds in various experimental setting.
| Property | 9,10-Dibromoanthracene | 1,5-Dibromoanthracene | 1,8-Dibromoanthracene | 2,6-Dibromoanthracene | 2,7-Dibromoanthracene |
| Molecular Formula | C₁₄H₈Br₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ | C₁₄H₈Br₂ |
| Molecular Weight | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol | 336.02 g/mol |
| Melting Point | 221-222 °C | No data available | 168 °C | No data available | 268-270 °C[1] |
| Appearance | Yellow to orange powder/crystals[2] | No data available | No data available | White to Orange to Green powder to crystal | powder[1] |
| CAS Number | 523-27-3 | 3278-82-8 | 131276-24-9 | 186517-01-1 | 63469-82-9 |
Spectroscopic Data Comparison
This section provides a comparison of the available spectroscopic data for 9,10-dibromoanthracene and its isomers.
¹H NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (ppm) and Coupling Constants (Hz) |
| 9,10-Dibromoanthracene | CDCl₃ | δ 8.59 (d, J=9.2 Hz), 7.63 (d, J=9.2 Hz) |
¹³C NMR Spectroscopy
| Compound | Solvent | Chemical Shifts (ppm) |
| 9,10-Dibromoanthracene | CDCl₃ | 131.1, 128.4, 127.5, 125.8 |
Infrared (IR) Spectroscopy
| Compound | Technique | Key Absorption Bands (cm⁻¹) |
| 9,10-Dibromoanthracene | KBr Wafer | Data not readily available |
| 1,8-Dibromoanthracene | Vapor Phase | Data not readily available |
Mass Spectrometry (MS)
| Compound | Ionization Method | Key m/z Peaks |
| 9,10-Dibromoanthracene | Electron Ionization (EI) | 336 (M⁺), 176 |
| 1,8-Dibromoanthracene | GC-MS | 336 (M⁺), 176 |
UV-Vis Spectroscopy
| Compound | Solvent | λmax (nm) |
| 9,10-Dibromoanthracene | Not specified | Data not readily available |
Experimental Protocols
Detailed experimental protocols for the acquisition of analytical data are crucial for reproducibility. Below are generalized procedures for the techniques mentioned above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the dibromoanthracene isomer (typically 5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
Infrared (IR) Spectroscopy
For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used. The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC), and bombarded with electrons, causing ionization and fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is then measured.
UV-Vis Spectroscopy
A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, cyclohexane). The absorbance of the solution is measured over a range of wavelengths (typically 200-800 nm) using a UV-Vis spectrophotometer. The wavelength of maximum absorbance (λmax) is a key characteristic.
Applications and Workflow
Dibromoanthracene derivatives are valuable building blocks in materials science and medicinal chemistry. Their utility stems from the reactivity of the carbon-bromine bonds, which allows for the synthesis of more complex molecules through various cross-coupling reactions.
The diagram above illustrates a general workflow where 9,10-dibromoanthracene is used as a precursor in cross-coupling reactions to generate functionalized anthracene derivatives. These derivatives have potential applications in various fields, including the development of Organic Light-Emitting Diodes (OLEDs), fluorescent probes for biological imaging, and as intermediates in the synthesis of pharmaceutical compounds.[2][3]
This workflow outlines the standard process for the analytical characterization of a chemical compound. The process begins with sample preparation, followed by analysis using various instrumental techniques. The acquired data is then processed and analyzed to yield the final spectral information, which is used for structural elucidation and purity assessment.
References
A Comparative Guide to the Synthesis Yields of Dibromoanthracene Isomers
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is paramount. Dibromoanthracene isomers, key building blocks in the development of novel organic materials and pharmaceuticals, present unique synthetic challenges. This guide provides a comparative analysis of reported synthesis yields for various dibromoanthracene isomers, supported by detailed experimental protocols.
The synthesis of dibromoanthracene isomers is primarily achieved through the electrophilic bromination of anthracene or from substituted precursors. The regioselectivity of the bromination reaction is highly dependent on the reaction conditions, including the choice of brominating agent, solvent, and temperature. This leads to a range of reported yields for different isomers. This guide aims to provide a clear and objective comparison of these synthetic routes to aid in the selection of the most efficient method for a desired isomer.
Comparative Synthesis Yields
The following table summarizes the reported synthesis yields for various dibromoanthracene isomers, highlighting the different synthetic approaches employed.
| Dibromoanthracene Isomer | Starting Material | Reagents and Solvent | Reaction Conditions | Reported Yield (%) |
| 9,10-Dibromoanthracene | Anthracene | Bromine in Carbon Tetrachloride | - | 83-88%[1][2] |
| Anthracene | Bromine in Dioxane | - | 99% | |
| Anthracene | Bromine in Acetic Acid | Room Temperature, 30 min | 95% | |
| Anthracene | Dimethylsulfur bromide in Dichloromethane | 25 °C, 30 min | 85%[3] | |
| 2,6-Dibromoanthracene | 2,6-Dibromoanthraquinone | Acetic Acid, Hydrobromic Acid, Hypophosphorous Acid | Reflux at 140°C, 5 days | 53%[4] |
| 2,7-Dibromoanthracene | 2,7-Dimethoxy-9,9'-bianthryl | Boron tribromide, Trifluoromethanesulfonic anhydride, Palladium catalyst | Multi-step synthesis | 52% (final step)[5] |
| 1,8-Dibromoanthracene | 1,8-Dihydroxy-9,10-dihydroanthracene | N-Bromosuccinimide (NBS) | 0-20°C to 100°C | 58.6% (for intermediate)[6] |
| 2,3-Dibromoanthracene | 2,3-Bis(bromoethynyl)naphthalene | Benzene | Sealed steel bomb, 180°C, 2 hours | 80%[7] |
Experimental Protocols
Detailed methodologies for the synthesis of key dibromoanthracene isomers are provided below.
Synthesis of 9,10-Dibromoanthracene
A common and high-yielding method for the synthesis of 9,10-dibromoanthracene involves the direct bromination of anthracene.
Procedure using Bromine in Carbon Tetrachloride: To a suspension of anthracene in carbon tetrachloride, bromine is added dropwise with stirring. The reaction mixture is then gently warmed to reflux for one hour. After cooling, the crude 9,10-dibromoanthracene is collected by filtration, washed with cold carbon tetrachloride, and dried. Further purification can be achieved by recrystallization from toluene or xylene. This method typically yields 83-88% of the desired product.[1][2]
Procedure using Bromine in Acetic Acid: In a more recent and efficient method, bromine is added dropwise to a stirred suspension of anthracene in acetic acid at room temperature. The reaction is typically complete within 30 minutes. The product is then isolated by filtration and washed to give 9,10-dibromoanthracene in yields of up to 95%.
Synthesis of 2,6-Dibromoanthracene
The synthesis of 2,6-dibromoanthracene can be achieved from 2,6-dibromoanthraquinone.
Procedure: A mixture of 2,6-dibromoanthraquinone, acetic acid, hydrobromic acid, and hypophosphorous acid is refluxed at 140°C for 5 days. After the reaction, the solution is washed and filtered to yield the solid product. This multi-day reflux results in a 53% yield of 2,6-dibromoanthracene.[4]
Synthesis of 2,7-Dibromoanthracene
The synthesis of 2,7-dibromoanthracene is a multi-step process starting from 9-bromoanthracene.
Procedure Overview: The synthesis involves the lithiation of 9-bromoanthracene, followed by a reaction with 2,7-dimethoxyanthracene and subsequent dehydroxylation to produce 2,7-dimethoxy-9,9'-bianthryl (20% yield). Demethylation with boron tribromide followed by reaction with trifluoromethanesulfonic anhydride affords a bistriflate intermediate in 58% yield. The final step is a palladium-catalyzed conversion to 2,7-dibromo-9,9'-bianthryl, which is reported to be the precursor for 2,7-dibromoanthracene, with a 52% yield for this final conversion.[5]
Synthesis of 1,8-Dibromoanthracene
The synthesis of 1,8-dibromoanthracene can be approached from 1,8-dihydroxy-9,10-dihydroanthracene.
Procedure: N-Bromosuccinimide (NBS) is added in batches to a solution of 1,8-dihydroxy-9,10-dihydroanthracene, with the temperature controlled below 20°C. The reaction mixture is then stirred at room temperature for 12 hours before being heated to 100°C for 30 minutes. The product is precipitated by pouring the mixture into crushed ice and then purified by recrystallization. This procedure yields 1,8-dibromo-4,5-dihydroxy-9,10-dihydroanthracene, an intermediate to 1,8-dibromoanthracene, with a reported yield of 58.6%.[6]
Synthesis of 2,3-Dibromoanthracene
A high-yield synthesis of 2,3-dibromoanthracene can be achieved through a Diels-Alder reaction followed by aromatization.
Procedure: The synthesis starts from 2,3-bis(bromoethynyl)naphthalene. This precursor is heated in a sealed steel bomb with benzene at 180°C for 2 hours. This high-temperature, high-pressure reaction results in the formation of 2,3-dibromoanthracene with a reported yield of 80%.[7]
Synthetic Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis of dibromoanthracene isomers, primarily focusing on the common route of direct bromination of the anthracene core.
Caption: General workflow for dibromoanthracene synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 9,10-Dibromoanthracene synthesis - chemicalbook [chemicalbook.com]
- 3. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 4. 2,6-DIBROMOANTHRACENE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN102491881A - Dibromo anthracene compound and preparation method and application thereof - Google Patents [patents.google.com]
- 7. 2,3-Dibromoanthracene | 117820-97-0 | Benchchem [benchchem.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2,3-Dibromoanthracene-9,10-dione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2,3-Dibromoanthracene-9,10-dione, a halogenated aromatic compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to comply with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is categorized as a skin, eye, and respiratory irritant.
Recommended PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood to avoid inhaling dust or vapors.[1][2][3]
Step-by-Step Disposal Protocol
This compound must be disposed of as hazardous chemical waste. As a brominated organic compound, it falls into the category of halogenated organic waste .[4][5]
-
Waste Segregation: It is crucial to segregate halogenated organic waste from all other waste streams, particularly non-halogenated solvents.[4][6] Mixing these waste types can interfere with disposal processes and significantly increase disposal costs.[5]
-
Container Selection: Use a designated and clearly labeled waste container for halogenated organic solids. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[7][8]
-
Labeling: The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including the full chemical name: "this compound".[5][8] Do not use abbreviations or chemical formulas.
-
Collection of Waste:
-
For pure, unused this compound, dispose of it in its original container if possible, ensuring the label is intact and legible.
-
For contaminated materials (e.g., filter paper, gloves), place them in the designated solid halogenated waste container.
-
If the compound is in a solvent, it must be disposed of in the designated halogenated liquid waste container. Ensure the solvent is compatible with the other contents of the waste container.
-
-
Storage of Waste: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, and the container should be stored in secondary containment to prevent spills.[5]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.[6] Follow all institutional procedures for waste pickup requests. The standard procedure is to dispose of the contents and container at an approved waste disposal plant.[1][2][3]
Summary of Disposal Parameters
The following table summarizes the key quantitative and qualitative parameters for the proper disposal of this compound.
| Parameter | Guideline | Source |
| Waste Category | Halogenated Organic Waste | [4][5] |
| Container Type | Designated, compatible, and sealable container | [7][8] |
| Labeling | "Hazardous Waste" with full chemical name | [5][8] |
| Segregation | Separate from non-halogenated waste, acids, bases, and heavy metals | [4][5][6] |
| Storage | Well-ventilated satellite accumulation area with secondary containment | [5][7] |
| Final Disposal | Through an approved waste disposal plant via institutional EHS | [1][2][3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This guide provides general procedures for the disposal of this compound. Researchers must always consult and adhere to their institution's specific chemical hygiene plan and local, state, and federal regulations for hazardous waste disposal.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ethz.ch [ethz.ch]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Personal protective equipment for handling 2,3-Dibromoanthracene-9,10-dione
Disclaimer: No specific Safety Data Sheet (SDS) for 2,3-Dibromoanthracene-9,10-dione was located. The following guidance is based on the safety data of structurally similar compounds, including 9,10-Dibromoanthracene and other dibromoanthracene-dione isomers. Researchers should handle this compound with caution and assume it may possess similar hazards.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
I. Personal Protective Equipment (PPE)
The primary goal is to prevent skin and eye contact, as well as inhalation of dust or fumes. The recommended personal protective equipment is summarized below.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Wear chemical safety goggles with side shields, tested and approved under government standards such as EN166 (EU) or NIOSH (US).[1][2] |
| Hand Protection | Handle with chemical-resistant gloves. Gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.[2][3] |
| Body Protection | Wear a lab coat or other protective clothing to prevent skin exposure.[4] |
| Respiratory Protection | For operations that may generate dust, a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are appropriate as a backup to engineering controls.[1] |
II. Operational Plan: Handling and Storage
Safe handling and storage are critical to preventing exposure and accidents.
A. Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood with good exhaust.[1]
-
A washing facility, including an eyewash station and safety shower, should be readily accessible.[1]
B. Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of degradation or puncture.
-
Dispensing: Avoid creating dust when handling the solid material. Use a spatula or other appropriate tool for transferring the powder.
-
During Use: Avoid inhalation, ingestion, and contact with skin and eyes.[1] Do not eat, drink, or smoke in the work area.
-
Cleaning: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[1]
C. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Store locked up.[1]
-
Keep away from strong oxidizing agents.[4]
III. First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, get medical advice/attention.[1] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Get medical advice/attention if you feel unwell.[1] |
IV. Disposal Plan
Proper disposal is necessary to prevent environmental contamination.
-
Dispose of contents and container in accordance with local, state, and national regulations.[1]
-
The compound is very toxic to aquatic life with long-lasting effects. Avoid release to the environment.[1]
-
Contaminated packaging should be disposed of in the same manner as the chemical.
V. Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
